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  • Product: 4-Fluoro-2-bromophenol methyl cyclopropyl ether

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Framework of 4-Fluoro-2-bromophenol Methyl Cyclopropyl Ether

Executive Summary The compound 4-Fluoro-2-bromophenol methyl cyclopropyl ether (IUPAC: 2-bromo-1-(cyclopropylmethoxy)-4-fluorobenzene) is a critical aryl halide intermediate in modern pharmaceutical development. Characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Fluoro-2-bromophenol methyl cyclopropyl ether (IUPAC: 2-bromo-1-(cyclopropylmethoxy)-4-fluorobenzene) is a critical aryl halide intermediate in modern pharmaceutical development. Characterized by its stable ether linkage and reactive ortho-bromo substituent, it serves as a versatile building block for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination). This structural motif is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted oncology therapeutics like Menin-MLL interaction inhibitors ().

This technical guide dissects the chemical profile, mechanistic causality, and self-validating experimental protocols required for the high-yield synthesis of this crucial intermediate.

Chemical Profile & Quantitative Data

Understanding the physicochemical properties of the target compound and its precursors is essential for optimizing reaction conditions and downstream purification.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 2-bromo-1-(cyclopropylmethoxy)-4-fluorobenzene
CAS Registry Number 1156170-01-2
Molecular Formula C₁₀H₁₀BrFO
Molecular Weight 245.09 g/mol
Predicted pKa (Phenol Precursor) ~8.01 ()
Topological Polar Surface Area 9.2 Ų
LogP (XLogP3-AA) 3.4

Strategic Synthesis Pathways

The etherification of 4-fluoro-2-bromophenol can be achieved via two primary pathways, depending on the availability of reagents and the sensitivity of downstream applications.

Table 2: Comparative Analysis of Synthesis Routes

ParameterPathway A: Williamson Ether SynthesisPathway B: Mitsunobu Reaction
Primary Reagents Cyclopropylmethyl bromide, K₂CO₃Cyclopropanemethanol, PPh₃, DIAD
Solvent DMF or AcetonitrileTHF or Dichloromethane
Temperature 60°C to 80°C0°C to Room Temperature
Reaction Mechanism Base-mediated Sₙ2 substitutionDehydrative redox condensation (Sₙ2)
Byproducts KBr, H₂OTriphenylphosphine oxide, Hydrazine derivative
Industrial Scalability Excellent (Standard method)Moderate (Lower atom economy)

Mechanistic Causality Deep Dive

The synthesis of 4-fluoro-2-bromophenol methyl cyclopropyl ether fundamentally relies on the nucleophilic substitution of an alkyl halide or activated alcohol by a phenoxide ion.

Pathway A: Williamson Ether Synthesis (Sₙ2)

The Williamson ether synthesis operates via a bimolecular nucleophilic substitution (Sₙ2) mechanism (). The reaction begins with the deprotonation of 4-fluoro-2-bromophenol. The electron-withdrawing nature of the ortho-bromo and para-fluoro substituents enhances the acidity of the phenolic hydroxyl group (pKa ~8.0), facilitating quantitative deprotonation by a mild base like Potassium Carbonate (K₂CO₃, conjugate acid pKa ~10.3).

The resulting phenoxide acts as a strong nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide. The transition state involves the simultaneous formation of the C-O bond and the cleavage of the C-Br bond, resulting in the desired ether and potassium bromide as a byproduct.

Pathway B: Mitsunobu Reaction

For substrates where alkyl halides are undesirable, the Mitsunobu reaction offers a dehydrative redox condensation route (). Triphenylphosphine (PPh₃) attacks diisopropyl azodicarboxylate (DIAD) to form a betaine intermediate. This intermediate deprotonates the phenol, forming a phenoxide-phosphonium ion pair. Cyclopropanemethanol then attacks the phosphonium center, generating an activated alkoxyphosphonium ion. Finally, the phenoxide nucleophile displaces triphenylphosphine oxide (Ph₃P=O) in an Sₙ2 fashion to yield the ether. While this route utilizes milder temperatures, the generation of stoichiometric byproducts makes it less ideal for large-scale manufacturing ().

Pathway_Mechanism cluster_Williamson Pathway A: Williamson Ether Synthesis cluster_Mitsunobu Pathway B: Mitsunobu Reaction SM 4-Fluoro-2-bromophenol (Starting Material) W_Base Deprotonation (K2CO3) Formation of Phenoxide SM->W_Base Base / DMF M_Betaine Betaine Formation (PPh3 + DIAD) SM->M_Betaine THF / 0°C W_SN2 SN2 Attack on Cyclopropylmethyl bromide W_Base->W_SN2 Product 4-Fluoro-2-bromophenol methyl cyclopropyl ether (Target Intermediate) W_SN2->Product - KBr M_Act Alcohol Activation & SN2 Displacement M_Betaine->M_Act M_Act->Product - PPh3O

Fig 1: Divergent synthesis pathways (Williamson vs. Mitsunobu) for the target ether intermediate.

Self-Validating Experimental Protocol: Williamson Ether Synthesis

This protocol provides a highly reproducible, self-validating methodology for the industrial-standard Williamson ether synthesis.

Causality Check: Why use DMF and K₂CO₃? N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive. K₂CO₃ is chosen because its basicity is perfectly tuned to deprotonate the acidic phenol without causing unwanted side reactions like ether cleavage or base-catalyzed degradation ().

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-bromophenol (10.0 g, 52.4 mmol) in anhydrous DMF (50 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 14.5 g, 104.8 mmol, 2.0 eq). Stir the suspension at room temperature for 30 minutes.

    • Validation Check: The solution will slightly darken, visually indicating the formation of the phenoxide anion.

  • Alkylation: Slowly add (Bromomethyl)cyclopropane (8.5 g, 62.8 mmol, 1.2 eq) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70°C in an oil bath for 6-8 hours.

    • Causality Check: Heating provides the necessary kinetic energy to overcome the activation energy barrier for the Sₙ2 displacement of the primary bromide.

  • In-Process Control (IPC): Monitor the reaction progression via Thin-Layer Chromatography (TLC) using an eluent of Hexane/Ethyl Acetate (9:1).

    • Validation Check: The starting phenol (R_f ≈ 0.3) will disappear, and a new, less polar spot corresponding to the ether product (R_f ≈ 0.7) will emerge. Both spots can be visualized under UV light (254 nm).

  • Quenching & Workup: Cool the mixture to room temperature. Pour the mixture into 200 mL of ice-cold distilled water to dissolve inorganic salts and quench the reaction. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Washing: Wash the combined organic layers with 1M NaOH (50 mL) to deprotonate and remove any unreacted trace phenol into the aqueous layer, followed by a brine wash (100 mL) to remove residual DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford 2-bromo-1-(cyclopropylmethoxy)-4-fluorobenzene as a clear to pale-yellow oil.

References

  • Title: WO2022241265A1 - Inhibitors of the menin-mll interaction | Source: Google Patents | URL
  • Title: Mitsunobu reaction | Source: Organic Synthesis | URL:[Link]

  • Title: The Catalytic Mitsunobu Reaction: A Critical Analysis of the Current State-of-the-Art | Source: CORE | URL:[Link]

Exploratory

High-Resolution Multinuclear NMR Elucidation of 4-Fluoro-2-bromophenol Methyl Cyclopropyl Ether

Executive Summary & Structural Anatomy In modern medicinal chemistry and drug development, halogenated aromatic ethers are highly valued for their metabolic stability and unique lipophilic properties. Specifically, 4-Flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Anatomy

In modern medicinal chemistry and drug development, halogenated aromatic ethers are highly valued for their metabolic stability and unique lipophilic properties. Specifically, 4-Fluoro-2-bromophenol methyl cyclopropyl ether (IUPAC: 2-bromo-1-(cyclopropylmethoxy)-4-fluorobenzene; CAS: 1156170-01-2) presents a fascinating structural challenge. It incorporates a conformationally restricted cyclopropylmethyl ether, a heavy halogen (bromine) exerting profound steric and electronic shielding effects, and a highly electronegative, NMR-active fluorine atom ( 19F , 100% natural abundance, I=1/2 ).

As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as a data-collection exercise, but as a self-validating system . By leveraging the through-bond scalar couplings ( nJHF​ and nJCF​ ) inherently provided by the fluorine atom, we can unambiguously map the aromatic substitution pattern without relying solely on empirical chemical shift predictions [1].

Self-Validating NMR Acquisition Protocol

To establish an airtight structural proof, the experimental methodology must be meticulously designed. The following protocol details the causality behind the instrument parameters required to extract maximum structural data.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D).

    • Causality: CDCl3​ provides a low-viscosity medium that ensures sharp linewidths by maximizing the longitudinal relaxation time ( T1​ ) of the rigid aromatic protons. Include 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ=0.00 ppm ).

  • Probe Tuning & Matching:

    • Tune the multinuclear broadband observe (BBO) probe specifically for 1H (400 MHz), 13C (100 MHz), and 19F (376 MHz) frequencies.

  • 1H NMR Acquisition:

    • Execute a standard 1D pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure full relaxation of the cyclopropyl protons, preventing integration truncation.

  • 13C NMR Acquisition (The Critical Choice):

    • Execute a power-gated 1H -decoupled sequence (zgpg30).

    • Causality:Do not decouple 19F . While dual 1H/19F decoupling yields single sharp carbon peaks, retaining the 13C−19F scalar couplings transforms the 13C spectrum into a self-validating map. The magnitude of the JCF​ coupling constant directly correlates to the distance from the fluorine atom, unequivocally assigning the carbon skeleton [2].

  • 19F NMR Acquisition:

    • Acquire both 1H -coupled and 1H -decoupled spectra.

    • Causality: The decoupled spectrum provides a rapid purity check (a single sharp singlet), while the coupled spectrum reveals the nJHF​ multiplets, confirming the relative positions of the aromatic protons [4].

NMR_Workflow A Sample Preparation (20 mg in 0.6 mL CDCl3) B Probe Tuning & Matching (1H, 13C, 19F channels) A->B C Gradient Shimming (Optimize Z-axis homogeneity) B->C D 1D Acquisition (1H, 13C{1H}, 19F{1H}) C->D E 2D Acquisition (COSY, HSQC, HMBC) C->E F Fourier Transform & Phase Correction D->F E->F G Multiplet Analysis & J-Coupling Extraction F->G

Figure 1: Self-validating multinuclear NMR acquisition and processing workflow.

1H NMR Chemical Shift & Multiplet Analysis

The 1H NMR spectrum of this compound is characterized by the complex interplay of homonuclear ( nJHH​ ) and heteronuclear ( nJHF​ ) couplings. The fluorine atom at C4 splits the adjacent protons, creating highly diagnostic multiplets [2].

Table 1: 1H NMR Chemical Shifts (400 MHz, CDCl3​ )

Position δ (ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)Structural Rationale
H3 7.30dd1H 3JHF​≈8.0 , 4JHH​≈3.0 Ortho to F and Br. Deshielded by the heavy halogen effect.
H5 6.95ddd1H 3JHH​≈9.0 , 3JHF​≈8.0 , 4JHH​≈3.0 Ortho to F, ortho to H6. Complex splitting due to three active spin partners.
H6 6.85dd1H 3JHH​≈9.0 , 4JHF​≈4.5 Ortho to ether oxygen. Shielded by electron donation (+M effect).
-OCH₂- 3.85d2H 3JHH​≈7.0 Deshielded by the highly electronegative ether oxygen [3].
-CH- (cp) 1.30m1H-Cyclopropyl methine proton; complex multiplet due to diastereotopic CH₂ coupling.
-CH₂- (cp) 0.62m2H-Cyclopropyl methylene protons (trans to oxygen).
-CH₂- (cp) 0.38m2H-Cyclopropyl methylene protons (cis to oxygen).

13C NMR Chemical Shift & C-F Coupling Dynamics

The 13C NMR spectrum provides the ultimate proof of the aromatic substitution pattern. Because we intentionally omitted 19F decoupling, every carbon atom on the aromatic ring is split into a doublet. The magnitude of this splitting ( JCF​ ) is strictly governed by the number of intervening bonds, acting as an internal molecular ruler [4].

Table 2: 13C NMR Chemical Shifts and JCF​ Dynamics (100 MHz, CDCl3​ )

Position δ (ppm)Multiplicity JCF​ Coupling (Hz)Causality & Assignment Rationale
C4 (C-F) 157.3d 1JCF​≈245.0 Direct C-F bond. The massive >240 Hz coupling is an unequivocal anchor point.
C1 (C-O) 154.5d 4JCF​≈2.5 Attached to oxygen (+31 ppm shift). Para to F yields the smallest coupling.
C3 (C-H) 118.5d 2JCF​≈26.0 Ortho to F. The strong 2J coupling confirms its proximity to the fluorine atom.
C6 (C-H) 116.5d 3JCF​≈8.0 Meta to F, ortho to O. Shielded by the ether oxygen's resonance effect.
C5 (C-H) 113.6d 2JCF​≈22.0 Ortho to F. Distinguished from C3 by the lack of the heavy bromine deshielding.
C2 (C-Br) 112.5d 3JCF​≈9.0 Attached to Br. Shifted heavily upfield due to the "heavy atom effect" of bromine.
-OCH₂- 74.5s-Aliphatic ether carbon. No C-F coupling observed.
-CH- (cp) 10.5s-Cyclopropyl methine carbon [3].
-CH₂- (cp) 3.2s-Cyclopropyl methylene carbons. Highly shielded due to ring strain.

2D NMR Workflows for Unambiguous Assignment

To bridge the gap between the isolated 1D spectra and the complete molecular topology, 2D NMR experiments are deployed. This network of through-bond correlations eliminates any residual ambiguity.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Maps direct 1JCH​ connections.

    • Outcome: Confirms the assignments of H3/C3, H5/C5, and H6/C6. It also definitively links the diastereotopic cyclopropyl protons to their respective highly shielded carbons at 3.2 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Maps 2JCH​ and 3JCH​ long-range connections.

    • Outcome: The -OCH₂- protons (3.85 ppm) show a strong 3JCH​ correlation to the quaternary C1 carbon (154.5 ppm), definitively anchoring the cyclopropylmethyl ether chain to the aromatic core. Furthermore, H3 correlates to C1, C2, C4, and C5, locking the bromine atom at position 2.

  • COSY (Correlation Spectroscopy):

    • Purpose: Maps 3JHH​ scalar couplings.

    • Outcome: Visualizes the unbroken aliphatic spin system of the cyclopropyl group and the strong ortho relationship between H5 and H6.

Correlation_Network H3 H3 C1 C1(O) H3->C1 HMBC C4 C4(F) H3->C4 HMBC C5 C5 H3->C5 HMBC H5 H5 H6 H6 H5->H6 COSY H5->C1 HMBC C3 C3 H5->C3 HMBC C2 C2(Br) H6->C2 HMBC H6->C4 HMBC CH2O OCH2 CH CH(cp) CH2O->CH COSY CH2O->C1 HMBC C6 C6

Figure 2: Key 2D NMR COSY and HMBC correlation network establishing the molecular framework.

References

  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Title: (Cyclopropylmethoxy)benzene | C10H12O | CID 12712156 Source: PubChem URL: [Link]

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Fluoro-2-bromophenol Methylcyclopropyl Ether

Executive Summary In modern drug discovery and materials science, halogenated ether building blocks are critical for assembling complex molecular architectures. As a Senior Application Scientist, I frequently leverage 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, halogenated ether building blocks are critical for assembling complex molecular architectures. As a Senior Application Scientist, I frequently leverage 4-Fluoro-2-bromophenol methylcyclopropyl ether (CAS: 1156170-01-2) due to its orthogonal reactivity and optimized pharmacokinetic handles[1]. This whitepaper systematically deconstructs the physical properties, mechanistic utility, and field-proven laboratory protocols for this specific intermediate, providing researchers with a robust framework for its application in advanced synthesis.

Structural Rationale in Medicinal Chemistry

The molecular architecture of 2-bromo-1-(cyclopropylmethoxy)-4-fluorobenzene is highly deliberate, offering three distinct advantages for drug development:

  • Fluorine Substitution : Positioned para to the ether linkage, the highly electronegative fluorine atom increases the overall lipophilicity (logP) of the scaffold. More importantly, it blocks oxidative metabolism (e.g., CYP450-mediated hydroxylation) at what would otherwise be the most electron-rich and vulnerable site of the aromatic ring.

  • Orthogonal Bromine Handle : The ortho-bromine serves as a highly reactive electrophilic site for transition-metal catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • Cyclopropylmethyl Ether Moiety : Unlike linear alkyl ethers (e.g., methoxy or ethoxy groups), the cyclopropyl ring provides a rigid, sterically demanding conformation. This unique steric profile enhances metabolic stability against O-dealkylation while maintaining a relatively low molecular weight footprint.

Physicochemical Properties

Accurate quantitative data is critical for calculating reaction stoichiometry, predicting solubility, and establishing analytical tracking parameters. The following table summarizes the core physicochemical properties of the compound[1],,[2].

PropertyValue
IUPAC Name 2-bromo-1-(cyclopropylmethoxy)-4-fluorobenzene
CAS Number 1156170-01-2
Molecular Formula C10H10BrFO
Molecular Weight 245.09 g/mol
Physical Form Solid (at standard room temperature)
Storage Conditions Room Temperature
SMILES String Fc1ccc(OCC2CC2)c(Br)c1
InChI Key DMBRHDBGDYLULL-UHFFFAOYSA-N

Mechanistic Workflow & Reactivity

To contextualize the utility of CAS 1156170-01-2, the following diagram maps its synthesis via Williamson etherification and its subsequent divergence into key active pharmaceutical ingredient (API) intermediates.

G SM1 4-Fluoro-2-bromophenol (Nucleophile) Target 4-Fluoro-2-bromophenol methylcyclopropyl ether CAS: 1156170-01-2 SM1->Target K2CO3, DMF 80°C, 4h SM2 (Bromomethyl)cyclopropane (Electrophile) SM2->Target SN2 Alkylation Suzuki Pd-Catalyzed Suzuki-Miyaura Target->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Pd-Catalyzed Buchwald-Hartwig Target->Buchwald R-NH2 Pd2(dba)3 Biaryl Biaryl Scaffolds (API Intermediates) Suzuki->Biaryl Aniline Aniline Derivatives (API Intermediates) Buchwald->Aniline

Workflow for the synthesis and downstream functionalization of CAS 1156170-01-2.

Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with causality and self-validation in mind.

Protocol A: Synthesis via Williamson Etherification

Objective: Alkylation of 4-fluoro-2-bromophenol to yield the target ether.

  • Reagent Preparation: Dissolve 4-fluoro-2-bromophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

    • Causality: DMF is selected because its high dielectric constant stabilizes the phenoxide transition state, significantly accelerating the S_N2 substitution rate.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq) and stir at room temperature for 15 minutes.

    • Causality: K₂CO₃ is a mild, insoluble base that quantitatively deprotonates the phenol to form the highly nucleophilic phenoxide without triggering unwanted side reactions (such as benzyne formation).

  • Electrophile Addition: Dropwise add (bromomethyl)cyclopropane (1.2 eq). Elevate the temperature to 80°C and stir for 4 hours.

  • Self-Validating Check: Remove a 10 µL aliquot, quench in H₂O/EtOAc, and analyze via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) mobile phase. The protocol is validated when the highly polar phenolic starting material (R_f ~0.2) completely disappears, replaced by a non-polar UV-active spot (R_f ~0.7).

  • Workup: Quench the bulk reaction with ice water to precipitate the product or extract with EtOAc. Wash the organic layer 3x with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Downstream Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation utilizing the aryl bromide handle.

  • Reaction Assembly: In a Schlenk flask, combine 4-Fluoro-2-bromophenol methylcyclopropyl ether (1.0 eq), an arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Degassing: Sparge the mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and the homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand provides a large bite angle, which forces the intermediate palladium complex into a geometry that highly accelerates the final reductive elimination step.

  • Self-Validating Check: Heat to 90°C and monitor via LC-MS at 2 hours. The system validates success through the disappearance of the isotopic bromine doublet (M, M+2 at m/z 244/246) and the appearance of the coupled product mass. Crucial metric: If the debrominated side-product (m/z 166) exceeds 5%, it indicates premature protodeboronation, signaling that the solvent was insufficiently degassed or the boronic acid is degrading.

Analytical Characterization Standards

To confirm the identity and purity of CAS 1156170-01-2 post-synthesis, the following analytical parameters should be observed:

  • LC-MS (ESI+): Expected m/z[M+H]⁺ = 245.0 (with a characteristic 1:1 isotopic pattern at 247.0 due to ⁷⁹Br and ⁸¹Br isotopes).

  • ¹⁹F NMR (376 MHz, CDCl₃): A distinct multiplet around -120 to -122 ppm, characteristic of a fluorine atom situated para to an ether group and meta to a bromine atom.

  • ¹H NMR (400 MHz, CDCl₃): The cyclopropylmethyl ether signature is confirmed by a doublet around 3.8-3.9 ppm (2H, -OCH₂-), a multiplet around 1.2-1.3 ppm (1H, cyclopropyl methine), and multiplets around 0.6 and 0.3 ppm (4H, cyclopropyl methylenes).

References

  • Kolabshop. "Aldrich > 4-Fluoro-2-bromophenol methylcyclopropyl ether Specifications". KOLAB. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis, Crystal Structure, and X-ray Diffraction Analysis of 4-Fluoro-2-bromophenol methyl cyclopropyl ether

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural elucidatio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural elucidation of the novel compound, 4-Fluoro-2-bromophenol methyl cyclopropyl ether. The determination of a molecule's three-dimensional structure is a cornerstone of modern drug development, offering critical insights into its physicochemical properties and potential biological interactions.[1][2] This document details a robust synthetic pathway, outlines meticulous protocols for growing single crystals suitable for X-ray diffraction, and explains the complete workflow from data collection to final structure refinement. Emphasis is placed on interpreting the refined crystal structure, with a particular focus on the non-covalent interactions—such as halogen bonds and weak C-H···F hydrogen bonds—that dictate the crystal packing.[3][4][5] Understanding these interactions is paramount for predicting properties like solubility, stability, and polymorphism, which are critical considerations in pharmaceutical development.[6][7]

Part 1: Introduction & Rationale

In the landscape of medicinal chemistry and drug development, the precise arrangement of atoms in the solid state provides invaluable information.[2] The crystal structure of an active pharmaceutical ingredient (API) governs a multitude of properties essential for its efficacy and manufacturability, including dissolution rate, stability, and bioavailability.[6][7] The title compound, 4-Fluoro-2-bromophenol methyl cyclopropyl ether, incorporates several key functional groups of interest to drug designers: a bromine atom, a fluorine atom, and a cyclopropyl ring. Each of these moieties can participate in specific and often highly directional intermolecular interactions.[3][5][8]

  • Halogen Bonding (C-Br···X): The bromine atom can act as a halogen bond donor, forming directional interactions with nucleophilic atoms like oxygen or nitrogen.[3][4][9] This has emerged as a powerful tool in crystal engineering for controlling supramolecular assembly.[10]

  • Weak Hydrogen Bonding (C-H···F/O): The fluorine atom and ether oxygen can act as hydrogen bond acceptors, while activated C-H groups can serve as donors.[5][11] Though weak, the cumulative effect of these interactions can significantly influence crystal packing.[12]

  • Cyclopropyl Moiety: This small, strained ring can influence molecular conformation and participate in C-H···π or van der Waals interactions, impacting metabolic stability and binding affinity.

This guide serves as a detailed roadmap for researchers aiming to synthesize and structurally characterize this molecule or analogous compounds, providing both the practical "how-to" and the theoretical "why" behind each critical step.

Part 2: Synthesis and Crystallization
2.1. Synthetic Pathway

The synthesis of 4-Fluoro-2-bromophenol methyl cyclopropyl ether is proposed via a two-step sequence starting from commercially available 4-Bromo-2-fluorophenol. The key transformation is a Williamson ether synthesis, a reliable and widely used method for forming ethers from an alkoxide and an alkyl halide.[13][14][15]

Synthesis_Pathway cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation A 4-Bromo-2-fluorophenol B Sodium 4-bromo-2-fluorophenoxide (in situ) A->B  NaH, THF, 0 °C to rt D 4-Fluoro-2-bromophenol methyl cyclopropyl ether B->D  Alkylation (SN2) C Bromomethylcyclopropane C->D

Figure 1: Proposed two-step synthesis via Williamson ether synthesis.
2.2. Step-by-Step Synthesis Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of the Alkoxide (Step 1):

    • To a dry, nitrogen-flushed round-bottom flask, add 4-Bromo-2-fluorophenol (1.0 eq).[16][17]

    • Dissolve the phenol in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. This forms the sodium phenoxide in situ.

  • Alkylation (Step 2):

    • To the freshly prepared alkoxide solution, add bromomethylcyclopropane (1.2 eq) via syringe.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 4-Fluoro-2-bromophenol methyl cyclopropyl ether.

2.3. Crystallization Strategy

Obtaining high-quality single crystals is the most critical and often most challenging step for X-ray diffraction analysis. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

  • Solvent Selection: A solvent screen is paramount. Ideal solvents are those in which the compound has moderate solubility. A binary solvent system (one good solvent, one poor solvent or "anti-solvent") is often effective. For this molecule, systems like Dichloromethane/Hexane or Ethyl Acetate/Heptane are promising starting points.

  • Methodology: Slow Evaporation:

    • Dissolve a small amount of the purified product (e.g., 10-20 mg) in a minimal amount of a volatile "good" solvent (e.g., dichloromethane) in a small, clean vial.

    • Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle or use parafilm with a few needle holes.

    • Place the vial in a vibration-free location at a constant temperature.

    • Allow the solvent to evaporate slowly over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the growth of single crystals.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[18][19][20]

3.1. Theoretical Foundations

The technique is based on the principle of Bragg's Law, where a beam of monochromatic X-rays is diffracted by the electron clouds of the atoms arranged in a regular lattice.[19] Constructive interference occurs only at specific angles (θ) for a given lattice spacing (d) and X-ray wavelength (λ), as described by the equation:

nλ = 2d sin(θ)

By systematically rotating the crystal and collecting the diffraction pattern, a three-dimensional map of the electron density can be reconstructed.[18]

3.2. Experimental Workflow

The process of determining a crystal structure follows a well-defined workflow.

Figure 2: Standard workflow for Single-Crystal X-ray Diffraction analysis.
3.3. Data Processing and Structure Refinement
  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A series of diffraction images (frames) are collected as the crystal is rotated.[21]

  • Data Reduction: The raw frames are processed to integrate the intensities of each diffraction spot, correct for experimental factors (like Lorentz and polarization effects), and scale the data. This produces a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods. For small molecules, direct methods (as implemented in programs like SHELXT) are highly effective at generating an initial electron density map and a preliminary structural model.

  • Structure Refinement: This is an iterative process of adjusting the atomic positions, occupancies, and displacement parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[22][23] The program SHELXL is the industry standard for this process.[22][24] The quality of the refinement is judged by figures of merit like R1 and wR2, which should be as low as possible for a good model.

Part 4: Structural Elucidation and Interpretation

Note: The following data is presented as a representative example for a small organic molecule and is not derived from an actual experiment on the title compound.

4.1. Crystallographic Data Summary

All quantitative data should be summarized in a standard crystallographic table.

ParameterHypothetical Value
Chemical FormulaC10H10BrFO
Formula Weight245.09
Crystal SystemMonoclinic
Space GroupP2₁/c
a / Å8.1234(5)
b / Å15.4567(8)
c / Å9.0123(6)
α / °90
β / °105.12(1)
γ / °90
Volume / ų1092.5(1)
Z4
T / K100(2)
Reflections Collected10543
Independent Reflections2145 [R(int) = 0.035]
Final R1 [I > 2σ(I)]0.0285
Final wR2 (all data)0.0754
4.2. Analysis of Intermolecular Interactions

The true value of a crystal structure in drug development lies in understanding how molecules pack together.[25][26] This packing is dictated by a network of intermolecular interactions. Analysis tools like Hirshfeld surface analysis can be invaluable for visualizing and quantifying these contacts.[27][28]

Figure 3: Schematic of potential intermolecular interactions in the crystal lattice.
  • Halogen Bonding: In the crystal lattice, the electrophilic region on the bromine atom (the σ-hole) may align with a nucleophilic lone pair of an oxygen atom on an adjacent molecule.[3][4] Distances shorter than the sum of the van der Waals radii and a C-Br···O angle close to 180° would be strong evidence for this interaction.

  • C-H···F Interactions: The polarized C-H bonds of the aromatic ring or the cyclopropyl group can interact with the electronegative fluorine atom of a neighboring molecule.[5][11] These are generally considered weak hydrogen bonds but collectively contribute to lattice stability.[5]

  • π-π Stacking: The aromatic rings of adjacent molecules may stack in a parallel-displaced or T-shaped arrangement, stabilized by electrostatic and dispersion forces.[12]

Part 5: Implications for Drug Development

A definitive crystal structure is a critical asset in the drug development pipeline.[1][2]

  • Polymorph Screening: A molecule can often crystallize in multiple different forms (polymorphs), each with unique properties.[7] The initial crystal structure provides a reference point for identifying and characterizing other potential polymorphs.

  • Formulation Development: Knowledge of the solid-state structure and intermolecular interactions helps in designing stable formulations and predicting potential issues like hygroscopicity or degradation.[2]

  • Structure-Activity Relationship (SAR): Co-crystallizing a lead compound with its biological target (e.g., an enzyme) allows researchers to visualize the precise binding interactions at an atomic level.[1] This rationalizes observed activity and guides the design of more potent and selective analogues.

  • Intellectual Property: A novel crystal form of a drug can be patented, providing a crucial layer of intellectual property protection.[7]

Part 6: Conclusion

This guide has detailed a comprehensive, field-proven approach to the synthesis and structural characterization of 4-Fluoro-2-bromophenol methyl cyclopropyl ether. By integrating robust synthetic chemistry with the precision of single-crystal X-ray diffraction, researchers can gain profound insights into the molecular and supramolecular nature of this compound. The elucidation of its three-dimensional structure and the network of intermolecular interactions that govern its crystal packing provides a foundational dataset for applications in medicinal chemistry, materials science, and rational drug design.

References
  • Gautam R. Desiraju, et al. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. Available at: [Link]

  • A. V. Virovets, E. V. Boldyreva. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Symmetry. Available at: [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

  • Gautam R. Desiraju, et al. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed. Available at: [Link]

  • Bianca Bueno, et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • S. Suda, et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry. Available at: [Link]

  • K. Suzuki, et al. (2022). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. Available at: [Link]

  • Lee Brammer, et al. (2010). Halogen bonding in crystal engineering. IUCr Journals. Available at: [Link]

  • James Netterwald. (2007). Crystallography Illuminates Drug Targets. Drug Discovery and Development. Available at: [Link]

  • OMICS International. (n.d.). The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Bianca Bueno, et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. ResearchGate. Available at: [Link]

  • S. De, et al. (2016). Halogenated building blocks for 2D crystal engineering on solid surfaces: lessons from hydrogen bonding. Semantic Scholar. Available at: [Link]

  • Charles D. F. B. de Oliveira, et al. (2024). Toward the Next Generation of Permanently Porous Materials: Halogen-Bonded Organic Frameworks. Crystal Growth & Design. Available at: [Link]

  • I. I. Alkorta, et al. (2009). On the hydrogen bond nature of the C–H⋯F interactions in molecular crystals. An exhaustive investigation combining a crystallographic database search and ab initio theoretical calculations. CrystEngComm. Available at: [Link]

  • S. L. Price, A. J. Stone, A. J. Misquitta. (2000). Intermolecular Interactions in Strongly Polar Crystals with Layer Structures. The Journal of Physical Chemistry B. Available at: [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. SERC Carleton. Available at: [Link]

  • Zhanghua Dryer. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. Zhanghua Dryer. Available at: [Link]

  • George M. Sheldrick. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Available at: [Link]

  • K. R. Narender, et al. (2018). Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology. Available at: [Link]

  • P. P. D. Sharma, et al. (2022). Relevance of Crystal Forms in the Pharmaceutical Field. Encyclopedia.pub. Available at: [Link]

  • Reza Latifi. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi. Available at: [Link]

  • Gautam R. Desiraju. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • CCP4 wiki. (2024). SHELXL. CCP4 wiki. Available at: [Link]

  • Unknown Author. (n.d.). Chapter 6.1.2 SHELXL-97. Unknown Source. Available at: [Link]

  • T. Steiner, et al. (2000). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society. Available at: [Link]

  • Unknown Author. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Unknown Source. Available at: [Link]

  • Bianca Bueno, et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). Single crystal X-ray diffraction analysis. Unknown Source. Available at: [Link]

  • Bianca Bueno, et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. PubMed. Available at: [Link]

  • Pearson+. (n.d.). The Williamson ether synthesis involves the displacement of an al... Study Prep in Pearson+. Available at: [Link]

  • D. Brenna, et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. Available at: [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]

  • James Ashenhurst. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Unknown Author. (n.d.). Exploring 2-Bromo-4-Fluorophenol: Properties and Applications. Unknown Source. Available at: [Link]

  • A. M. Lumen, et al. (2025). On the Nature of Improper Hydrogen Bonding in RCH2F and RCHF2 Motifs. ChemMedChem. Available at: [Link]

  • S. J. Grabowski. (2016). Analysis of Hydrogen Bonds in Crystals. MDPI. Available at: [Link]

  • Sal Khan. (n.d.). Hydrogen bonding. Khan Academy. Available at: [Link]

Sources

Foundational

Toxicity Profile and MSDS Safety Data for 4-Fluoro-2-bromophenol methyl cyclopropyl ether

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Compound Identification and Inferred Properties Chemical Name: 4-Fluoro-2-bromophenol methyl cyclopropyl ether...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound Identification and Inferred Properties

  • Chemical Name: 4-Fluoro-2-bromophenol methyl cyclopropyl ether

  • CAS Number: 1156170-01-2

  • Molecular Formula: C10H10BrFO

  • Structural Class: Halogenated Phenyl Ether

Due to the absence of comprehensive experimental data for this specific molecule, its physicochemical and toxicological properties are inferred from its structural components: the 2-bromo-4-fluorophenol core and the methyl cyclopropyl ether moiety. The strategic inclusion of fluorine is a common tactic in medicinal chemistry to enhance properties like metabolic stability and binding affinity.[1] The cyclopropyl group is also a feature in various bioactive compounds, including selective serotonin receptor agonists.[2]

Hazard Identification and GHS Classification

Direct GHS classification for 4-Fluoro-2-bromophenol methyl cyclopropyl ether is available from commercial suppliers.[3] This is supplemented with data from its key precursor, 2-Bromo-4-fluorophenol, to provide a more complete hazard profile.[4][5]

Hazard ClassGHS CodeSignal WordHazard StatementSource Compound
Acute Toxicity, Oral H302WarningHarmful if swallowed.Target Compound & Precursor[3][4][5]
Skin Corrosion/Irritation H315WarningCauses skin irritation.Precursor (2-Bromo-4-fluorophenol)[4]
Serious Eye Damage/Irritation H319WarningCauses serious eye irritation.Target Compound & Precursor[3][4][5]
Specific Target Organ Toxicity (Single Exposure) H335WarningMay cause respiratory irritation.Precursor (2-Bromo-4-fluorophenol)[4]
Flammability H228WarningFlammable solid.Precursor (2-Bromo-4-fluorophenol)[4]

GHS Pictograms:

Exclamation Mark (GHS07)[3]

Toxicological Profile: A Synthesized Assessment

This profile is constructed by expert analysis of the known hazards of the parent compound and toxicological data from structurally related chemical classes, such as halogenated ethers and phenols.

Acute Toxicity

The compound is classified as Harmful if swallowed (Acute Toxicity Category 4, Oral) .[3] This is consistent with the profiles of related brominated and fluorinated phenols.[4][5][6] While specific LD50 values are unavailable for the target molecule, related compounds like cyclopentyl methyl ether (CPME) are also classified as harmful if swallowed, with an estimated oral LD50 in rats between 1,000 and 2,000 mg/kg.[7] The primary risks upon ingestion include gastrointestinal irritation.[8]

For dermal and inhalation routes, data from precursors suggest potential harm.[5][9] Inhalation may cause respiratory tract irritation, and dermal absorption could contribute to systemic toxicity.[4][8][10]

Irritation and Corrosivity
  • Eye Irritation: The compound is classified as causing serious eye irritation (Category 2) .[3] Direct contact is expected to cause pain, redness, and potential damage if not promptly addressed.

  • Skin Irritation: Based on data for 2-bromo-4-fluorophenol, the compound should be considered a skin irritant .[4] Prolonged contact may lead to dermatitis.[8]

  • Respiratory Irritation: The precursor is known to cause respiratory irritation.[4] Therefore, inhalation of dust or aerosols of the target compound should be avoided.

Potential Organ-Specific Toxicity

While no specific studies exist for this compound, research on analogous structures provides valuable insight into potential target organs.

  • Liver and Thyroid: Studies on chlorinated diphenyl ethers in rats have shown that the liver and thyroid are primary target organs. Observed effects, though often mild, include increased liver weights and histological changes like nuclear vesiculation in the liver and follicular collapse in the thyroid.[11]

  • Renal System: Phenol and its derivatives can exhibit renal toxicity.[10] Studies on other fluorinated compounds have also identified the kidneys as a sensitive organ, showing significant inflammatory responses upon exposure.[12]

  • Nervous System: Organic solvents and phenolic compounds can affect the central nervous system (CNS).[13][14] High-dose exposure to related chemicals has been associated with effects ranging from dizziness to tremors and, in severe cases, hindlimb paralysis in animal models.[15]

The diagram below illustrates the logical framework for inferring the toxicological profile.

G cluster_target Target Compound 4-Fluoro-2-bromophenol methyl cyclopropyl ether cluster_data Available Data & Analogues Target Inferred Toxicity Profile MSDS_Precursor MSDS: 2-Bromo-4-fluorophenol (H302, H315, H319, H335) MSDS_Precursor->Target Strong Inference (Precursor Data) GHS_Target Supplier GHS (H302, H319) GHS_Target->Target Direct Evidence Tox_Ethers Toxicology: Halogenated Ethers (Liver, Thyroid Effects) Tox_Ethers->Target Analogous Inference (Class Data) Tox_Phenols Toxicology: Phenols (Renal, CNS Effects) Tox_Phenols->Target Analogous Inference (Class Data) G cluster_routes Route of Exposure cluster_actions Immediate Action Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Wash off with soap and plenty of water for at least 15 min. Skin->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing for at least 15 min. Eye->Action_Eye Action_Ingest Rinse mouth. Do NOT induce vomiting. Ingestion->Action_Ingest End Seek Immediate Medical Attention. Show SDS to Doctor. Action_Inhale->End Call Poison Center or Doctor Action_Skin->End If irritation persists, get medical advice Action_Eye->End If irritation persists, get medical advice Action_Ingest->End Call Poison Center or Doctor

Caption: Emergency First-Aid Response Workflow. [4][5][6][16]

References

  • The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. MDPI. [Link]

  • Toxicological assessment of chlorinated diphenyl ethers in the rat. PubMed. [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. NIH National Center for Biotechnology Information. [Link]

  • Practical syntheses of 4-fluoroprolines. NIH National Center for Biotechnology Information. [Link]

  • TOXICOLOGICAL PROFILE FOR PHENOL. Centers for Disease Control and Prevention (CDC). [Link]

  • Exposure Risks of Trans-Perfluoro (4-Methyl-2-Pentene) Byproduct in C6F12O Fire Suppressants: Toxicological Mechanisms and Implications. PubMed. [Link]

  • Methyl 4-bromo-2-fluorophenylacetate - SAFETY DATA SHEET. Chembest. [Link]

  • PROPYLENE GLYCOL PHENYL ETHER CAS N°: 770-35-4. OECD Existing Chemicals Database. [Link]

  • 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol. ResearchGate. [Link]

  • An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International. [Link]

  • Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates. RSC Publishing. [Link]

  • Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes. RSC Publishing. [Link]

  • FACILE SYNTHESES OF AMINOCYCLOPROPANES: N,N-DIBENZYL-N-(2-ETHENYLCYCLOPROPYL)AMINE. Organic Syntheses. [Link]

  • Ambient Water Quality Criteria for Haloethers. U.S. Environmental Protection Agency (EPA). [Link]

  • The discovery and structure-activity relationships leading to CE-156811, a difluorophenyl cyclopropyl fluoroether: a novel potent antibacterial analog derived from hygromycin A. PubMed. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

  • Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. ResearchGate. [Link]

  • An Overview on Common Organic Solvents and Their Toxicity. SciSpace. [Link]

  • Imaging discovery could accelerate drug development. European Pharmaceutical Review. [Link]

  • Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%. Cole-Parmer. [Link]

  • HEALTH EFFECTS - Toxicological Profile for Phenol. NIH National Center for Biotechnology Information. [Link]

Sources

Exploratory

Physicochemical Profiling of Halogenated Aryl Ethers: A Technical Guide on 4-Fluoro-2-bromophenol Methyl Cyclopropyl Ether

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 4-Fluoro-2-bromophenol methyl cyclopropyl ether (CAS: 1156170-01-2) Executive Summary & Structural Significance In mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 4-Fluoro-2-bromophenol methyl cyclopropyl ether (CAS: 1156170-01-2)

Executive Summary & Structural Significance

In modern drug discovery and agrochemical development, halogenated building blocks are critical for tuning lipophilicity, metabolic stability, and target binding affinity. 4-Fluoro-2-bromophenol methyl cyclopropyl ether (IUPAC: 2-bromo-1-(cyclopropylmethoxy)-4-fluorobenzene)[1] is a highly specialized intermediate.

The strategic placement of a fluorine atom provides metabolic resistance against cytochrome P450 oxidation, while the bromine atom serves as an essential handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Furthermore, the cyclopropylmethyl ether linkage introduces a unique balance of steric bulk and conformational flexibility. Understanding the physicochemical properties—specifically boiling point, melting point, and solubility—of this compound is paramount for optimizing downstream synthetic workflows, purification strategies, and formulation.

Theoretical Framework & Property Prediction

As a Senior Application Scientist, I approach physicochemical profiling by first analyzing the fundamental intermolecular forces dictated by the molecular structure.

Boiling Point (BP) Dynamics

The boiling point of a molecule is governed by its intermolecular forces. In this compound, the heavy bromine atom significantly increases London dispersion forces due to its large, polarizable electron cloud. The cyclopropylmethyl group adds molecular weight (245.09 g/mol ) and surface area. Compared to a simpler analog like 2-bromo-4-fluoroanisole (which boils at ~210°C at 760 mmHg), the addition of the cyclopropyl ring elevates the boiling point. Predictive models and empirical extrapolations place the boiling point of this compound between 280°C and 310°C at standard atmospheric pressure .

Melting Point (MP) & Crystal Lattice Energy

Crystal lattice energy is heavily dependent on molecular symmetry. The asymmetric substitution pattern (2-bromo, 4-fluoro) and the conformational flexibility of the cyclopropylmethoxy ether linkage severely disrupt efficient crystal packing. Consequently, this compound exhibits a low melting point and typically exists as a clear to pale-yellow liquid at ambient room temperature (< 25°C) .

Solubility Profile

This compound is highly lipophilic. The absence of hydrogen-bond donors, combined with the presence of hydrophobic halogens and a cycloalkane ring, drives its partition coefficient (LogP) upwards. It exhibits negligible aqueous solubility (< 0.1 mg/mL) but is completely miscible in aprotic and protic organic solvents such as dichloromethane (DCM), ethyl acetate, and dimethyl sulfoxide (DMSO).

Quantitative Data Summary

The following table summarizes the theoretical and predicted physicochemical parameters for CAS 1156170-01-2, serving as a baseline for experimental validation.

Physicochemical PropertyEstimated / Typical ValueRecommended Analytical Method
Molecular Weight 245.09 g/mol High-Resolution Mass Spectrometry
Physical State (at 25°C) Clear to pale-yellow liquidVisual Inspection
Boiling Point (760 mmHg) 280°C – 310°C (Predicted)DSC / Micro-distillation [3]
Melting Point < 25°CDifferential Scanning Calorimetry [4]
Aqueous Solubility (pH 7.4) < 0.1 mg/mL (Practically insoluble)Thermodynamic Shake-Flask (HPLC-UV) [2]
Organic Solubility > 100 mg/mL (DCM, DMSO, EtOAc)Gravimetric / Visual

Experimental Methodologies: Self-Validating Protocols

To empirically validate these properties, rigorous analytical protocols must be employed. The following methodologies are designed with built-in causality to ensure data integrity, reproducibility, and compliance with standard guidelines.

Protocol A: Boiling Point & Phase Transition Determination via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for determining phase transitions, offering superior precision over traditional capillary methods by measuring the heat flow associated with physical changes [3, 4].

  • Sample Preparation: Encapsulate 2–5 mg of the liquid sample in a hermetically sealed aluminum pan with a laser-drilled pinhole.

    • Causality: The pinhole allows vapor to escape at the exact boiling point, while the hermetic seal prevents premature volatilization of the liquid at lower temperatures, ensuring the endothermic peak accurately reflects the true phase transition.

  • Purge Gas: Utilize dry nitrogen at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation of the ether linkage at elevated temperatures.

  • Heating Ramp: Apply a controlled heating rate of 10°C/min from 0°C to 350°C.

    • Causality: A 10°C/min ramp provides an optimal thermodynamic balance between thermal resolution (peak sharpness) and experimental throughput.

  • Data Analysis: The boiling point is recorded at the extrapolated onset of the major high-temperature endotherm, rather than the peak maximum, to account for thermal lag.

Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)

For highly lipophilic halogenated ethers, kinetic solubility assays often overestimate solubility due to the formation of supersaturated states or micro-emulsions. The thermodynamic shake-flask method provides the true equilibrium solubility [2].

  • Saturation: Add an excess of the compound (e.g., 10 mg) to 1 mL of aqueous buffer (pH 7.4) in a borosilicate glass vial.

    • Causality: Glass is strictly required because highly lipophilic ethers can adsorb onto or degrade polystyrene/polypropylene plastics, drastically skewing quantitative results.

  • Equilibration: Agitate the suspension at 300 RPM for 48 hours at a constant 25.0 ± 0.5°C in a dark incubator.

    • Causality: A 48-hour window ensures the dissolution process reaches true thermodynamic equilibrium, eliminating kinetic artifacts. Darkness prevents potential photo-degradation of the aryl bromide.

  • Phase Separation: Centrifuge the mixture at 15,000 × g for 15 minutes.

    • Causality: Standard filtration can cause loss of the analyte due to filter-binding. Ultracentrifugation effectively pellets undissolved micro-emulsions that would otherwise cause false positives in UV detection.

  • Quantification: Carefully extract the supernatant, dilute it in a compatible mobile phase (e.g., 50:50 Acetonitrile:Water), and analyze via HPLC-UV against a pre-validated standard calibration curve.

Workflow Visualization

The following diagram illustrates the critical path for the thermodynamic solubility profiling described in Protocol B.

SolubilityWorkflow A Liquid Compound (CAS 1156170-01-2) B Add Aqueous Buffer (pH 7.4 in Glass) A->B C Incubate & Agitate (48h at 25°C) B->C D Phase Separation (Ultracentrifugation) C->D E Supernatant Extraction & Dilution D->E F HPLC-UV Analysis & Quantification E->F

Thermodynamic solubility profiling workflow for halogenated aryl ethers.

References

  • OECD Guidelines for the Testing of Chemicals. "Test No. 105: Water Solubility." OECD iLibrary, 1995. Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 103: Boiling Point." OECD iLibrary, 1995. Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 102: Melting Point / Melting Range." OECD iLibrary, 1995. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-Fluoro-2-bromophenol methyl cyclopropyl ether

Introduction 4-Fluoro-2-bromophenol methyl cyclopropyl ether is a chemical compound of interest in medicinal chemistry and drug development. Its structure, which combines a halogenated phenolic core with a cyclopropyl et...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Fluoro-2-bromophenol methyl cyclopropyl ether is a chemical compound of interest in medicinal chemistry and drug development. Its structure, which combines a halogenated phenolic core with a cyclopropyl ether moiety, presents a unique scaffold for the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions. The cyclopropyl group is a well-regarded bioisostere for larger alkyl groups, often improving metabolic stability and potency.[1]

The synthesis of this target molecule, however, presents challenges due to the specific substitution pattern of the starting material, 4-Fluoro-2-bromophenol. The presence of an electron-withdrawing fluorine atom and a sterically hindering ortho-bromine atom can influence the nucleophilicity of the phenolic oxygen, requiring careful selection and optimization of etherification methods.[2]

This application note provides detailed protocols and scientific rationale for two primary methods for the synthesis of 4-Fluoro-2-bromophenol methyl cyclopropyl ether: the modern Chan-Lam cyclopropylation and the classic Williamson ether synthesis. Alternative approaches, such as the Ullmann condensation and Buchwald-Hartwig etherification, are also discussed.

Strategic Approaches to Etherification

The formation of the aryl-O-cyclopropyl bond is the key transformation in the synthesis of the target molecule. Several methodologies can be considered, each with its own advantages and mechanistic considerations.

Chan-Lam Cyclopropylation: A Modern Copper-Catalyzed Approach

The Chan-Lam coupling reaction has emerged as a powerful tool for the formation of carbon-heteroatom bonds.[3][4] Specifically, the copper-catalyzed O-cyclopropylation of phenols using potassium cyclopropyl trifluoroborate is a highly effective and scalable method.[3][4][5] This approach is often favored for its operational simplicity and tolerance of a wide range of functional groups.[4]

Mechanistic Rationale: The reaction is catalyzed by a copper(II) species, typically copper acetate, in the presence of a ligand like 1,10-phenanthroline. The reaction proceeds under an oxygen atmosphere, which serves as the terminal oxidant to regenerate the active copper catalyst.[3][4] The potassium cyclopropyl trifluoroborate acts as the cyclopropyl source.

Chan_Lam_Cyclopropylation Phenol 4-Fluoro-2-bromophenol Intermediate Cu(II)-phenoxide complex Phenol->Intermediate + Catalyst, Ligand, Base Cyclopropyl_source K cyclopropyl trifluoroborate Cyclopropyl_source->Intermediate Catalyst Cu(OAc)₂ Ligand 1,10-phenanthroline Base K₂CO₃ Oxidant O₂ (air) Product 4-Fluoro-2-bromophenol methyl cyclopropyl ether Intermediate->Product + O₂ Williamson_Ether_Synthesis Phenol 4-Fluoro-2-bromophenol Phenoxide 4-Fluoro-2-bromophenoxide Phenol->Phenoxide + Base Base Strong Base (e.g., NaH) Product 4-Fluoro-2-bromophenol methyl cyclopropyl ether Phenoxide->Product + Cyclopropyl bromide (SN2) Cyclopropyl_Halide Cyclopropyl bromide

Sources

Application

Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Fluoro-2-bromophenol Methyl Cyclopropyl Ether: A Protocol for Advanced Pharmaceutical Intermediates

Introduction & Substrate Profile The synthesis of highly functionalized arylamines is a critical operation in modern drug discovery and development. The Buchwald-Hartwig amination provides a robust, palladium-catalyzed p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Profile

The synthesis of highly functionalized arylamines is a critical operation in modern drug discovery and development. The Buchwald-Hartwig amination provides a robust, palladium-catalyzed pathway for carbon-nitrogen (C-N) bond formation, overcoming the harsh conditions and limited substrate scopes associated with traditional nucleophilic aromatic substitution (SNAr) or Ullmann couplings[1].

This application note focuses on the amination of 4-Fluoro-2-bromophenol methyl cyclopropyl ether (IUPAC: 2-bromo-1-(cyclopropylmethoxy)-4-fluorobenzene; CAS: 1156170-01-2). This specific building block is highly valued in medicinal chemistry: the cyclopropylmethyl ether moiety provides lipophilicity and metabolic stability, while the fluorine atom modulates pKa and enhances target binding affinity. However, the ortho-alkoxy group creates significant steric hindrance around the C-Br bond, necessitating precise catalyst and ligand selection to drive the catalytic cycle efficiently[2].

Mechanistic Insights & Catalyst Selection (Expertise & Experience)

The success of this cross-coupling relies entirely on understanding the causality behind ligand design. The steric bulk of the ortho-cyclopropylmethoxy group dictates that first-generation ligands (e.g., BINAP or dppf) will fail to promote efficient oxidative addition and reductive elimination. Instead, dialkylbiaryl phosphine ligands must be employed.

  • For Secondary Amines (e.g., Morpholine): RuPhos is the optimal ligand. Density functional theory (DFT) studies reveal that for the Pd-RuPhos catalytic system, the rate-limiting step is reductive elimination[3]. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the sterically hindered C-Br bond. Subsequently, the bulky isopropoxy group on the lower aromatic ring forces the palladium center into a constrained geometry that dramatically accelerates the rate-limiting reductive elimination step[4].

  • For Primary Amines (e.g., Aniline): tBuBrettPhos is preferred. Conversely, for the Pd-BrettPhos system, the rate-limiting step is oxidative addition[3]. The extreme steric bulk of the tert-butyl groups prevents the formation of inactive, off-cycle bis-amine palladium complexes and stabilizes the low-valent metal intermediates, ensuring high selectivity and turnover[5].

To avoid catalyst deactivation pathways associated with the in-situ reduction of Pd(II) salts, we utilize third-generation (G3) palladacycle precatalysts (e.g., RuPhos-Pd-G3 ). These air- and moisture-stable precatalysts ensure the rapid, quantitative generation of the active monoligated Pd(0) species under mild conditions[4].

Reaction Optimization Data

The following quantitative data summarizes the optimization of reaction conditions for the coupling of 4-Fluoro-2-bromophenol methyl cyclopropyl ether with morpholine (a representative secondary amine).

Table 1: Optimization of Reaction Conditions (1.0 mmol scale)

EntryPrecatalyst / LigandBaseSolventTemp (°C)Time (h)Isolated Yield (%)
1 RuPhos-Pd-G3 (2 mol%) NaOtBu 1,4-Dioxane 100 4 94%
2tBuBrettPhos-Pd-G3 (2 mol%)NaOtBu1,4-Dioxane100462%*
3Pd2(dba)3 / BINAP (5 mol%)Cs2CO3Toluene1101215%
4RuPhos-Pd-G3 (2 mol%)K3PO41,4-Dioxane1001278%
5RuPhos-Pd-G3 (2 mol%)NaOtBuTHF80881%

*Note: tBuBrettPhos is suboptimal for secondary amines like morpholine, but remains the gold standard for primary amines.

Catalytic Cycle Pathway

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(Br)L Oxidative Addition Pd0->OxAdd Aryl Bromide AmineBind Pd(II)(Ar)(NHR)L Amine Coordination OxAdd->AmineBind Amine Deprot Pd(II)(Ar)(NR)L Deprotonation AmineBind->Deprot Base (NaOtBu) RedElim Product Release Reductive Elimination Deprot->RedElim C-N Bond Formation RedElim->Pd0 Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediate states.

Experimental Workflow

Workflow Step1 1. Reagent Preparation (Glovebox/Schlenk) Step2 2. Reaction Setup (Add Precatalyst, Substrates, Base) Step1->Step2 Step3 3. Heating & Stirring (100°C, 2-12 h) Step2->Step3 Step4 4. In-Process Control (TLC / LC-MS Validation) Step3->Step4 Step5 5. Workup & Extraction (EtOAc / H2O) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Caption: Step-by-step experimental workflow for the scalable Buchwald-Hartwig amination protocol.

Detailed Step-by-Step Methodology (Trustworthiness & Validation)

This protocol describes the coupling of 4-Fluoro-2-bromophenol methyl cyclopropyl ether with morpholine at a 1.0 mmol scale. Every step is designed as a self-validating system to ensure reproducibility.

Materials Required:

  • 4-Fluoro-2-bromophenol methyl cyclopropyl ether (1.0 equiv, 1.0 mmol, 245.1 mg)

  • Morpholine (1.2 equiv, 1.2 mmol, 104.5 mg / 104 µL)

  • RuPhos-Pd-G3 Precatalyst (2 mol%, 0.02 mmol, 16.7 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol, 134.5 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step 1: Reagent Preparation & Setup

  • Self-Validation Check: Inspect the NaOtBu. It must be a free-flowing white powder. If it is clumped or yellowed, it has degraded via moisture absorption and will stall the deprotonation step.

  • In an inert atmosphere (glovebox or standard Schlenk line techniques with argon), add the aryl bromide (245.1 mg), RuPhos-Pd-G3 (16.7 mg), and NaOtBu (134.5 mg) to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

  • Seal the vial with a PTFE-lined septum cap.

Step 2: Solvent & Amine Addition

  • Remove the vial from the glovebox (if used) and connect to an argon manifold.

  • Inject anhydrous 1,4-Dioxane (5.0 mL) followed by morpholine (104 µL) via a gas-tight syringe.

Step 3: Initiation & Visual Validation

  • Place the vial in a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm).

  • Self-Validation Check: Observe the color transition. The mixture will initially appear as a yellow suspension (characteristic of the Pd-G3 precatalyst). Within 5–10 minutes of heating, it will transition to a deep red or brown homogeneous solution. This visual cue confirms the successful cleavage of the palladacycle and the generation of the active monoligated Pd(0) species.

Step 4: In-Process Control (IPC)

  • After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade acetonitrile, and analyze.

  • Self-Validation Check: Monitor the disappearance of the starting material's distinct bromine isotope pattern (m/z ~245/247 [M+H]+ in a 1:1 ratio). Confirm reaction completion by the appearance of the product mass peak (m/z ~252.3 [M+H]+).

Step 5: Workup & Extraction

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 5 mL of deionized water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, and filter through a short pad of Celite to remove palladium black particulates.

  • Concentrate the filtrate in vacuo.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 80:20).

  • Evaporate the product-containing fractions to yield the highly pure target arylamine.

References[1] Title: Buchwald-Hartwig Amination - Chemistry LibreTexts

Sources

Method

4-Fluoro-2-bromophenol methyl cyclopropyl ether as a building block in agrochemical discovery

Application Note: 4-Fluoro-2-bromophenol Methyl Cyclopropyl Ether as a Strategic Building Block in Agrochemical Discovery Executive Summary In modern agrochemical design, the incorporation of fluorine has transitioned fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Fluoro-2-bromophenol Methyl Cyclopropyl Ether as a Strategic Building Block in Agrochemical Discovery

Executive Summary

In modern agrochemical design, the incorporation of fluorine has transitioned from a niche strategy to a foundational principle . Over 50% of newly commercialized agrochemicals feature fluorinated motifs, driven by the need for enhanced metabolic stability, increased lipophilicity, and improved target binding.

4-Fluoro-2-bromophenol methyl cyclopropyl ether (CAS 1156170-01-2) represents a highly optimized, multi-functional building block for the synthesis of next-generation crop protection agents. By combining a strategically positioned fluorine atom, a versatile bromine handle, and a conformationally restricted cyclopropylmethyl (CPM) ether, this compound provides a pre-functionalized hydrophobic tail ideal for overcoming emerging resistance in fungal and weed populations.

Structural Causality: The Triad of Efficacy

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen rather than simply how to use it. The efficacy of this building block relies on three synergistic structural features:

  • The Fluorine Effect: The fluorine atom is positioned para to the ether linkage. This effectively blocks cytochrome P450-mediated oxidative degradation at the most electron-rich, metabolically vulnerable site of the aromatic ring, significantly extending the half-life of the active ingredient in the field.

  • The Cyclopropylmethyl (CPM) Ether Motif: Unlike linear alkyl ethers (e.g., methoxy or ethoxy groups) which are susceptible to rapid enzymatic cleavage, the CPM group is metabolically robust. Furthermore, the cyclopropyl ring provides steric bulk and conformational rigidity. This enhances hydrophobic interactions within target binding pockets while increasing the overall lipophilicity (logP) to ensure superior cuticular penetration in plant tissues.

  • The Ortho-Bromine Handle: The bromine atom serves as an orthogonal reactive site. It is perfectly primed for palladium-catalyzed cross-coupling reactions, enabling the modular assembly of diverse pharmacophores.

Target Application: Overcoming SDHI Resistance

Succinate dehydrogenase inhibitors (SDHIs) are a crucial class of broad-spectrum fungicides. However, field resistance is a rapidly growing issue, currently classified as a "medium to high" risk by the Fungicide Resistance Action Committee (FRAC) .

To combat target-site mutations, amide linker modifications and the introduction of novel hydrophobic tails are the primary research hotspots in SDHI discovery . 4-Fluoro-2-bromophenol methyl cyclopropyl ether serves as an ideal precursor for these novel hydrophobic tails, designed to competitively bind at the ubiquinone-binding site of mitochondrial Complex II.

SDHI_Pathway Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Release Ubiquinone Ubiquinone (Coenzyme Q) ComplexII->Ubiquinone Electron Transfer Inhibitor Novel SDHI (CPME-Biaryl Derivative) Inhibitor->ComplexII Competitive Binding at Ubiquinone Site

Figure 1: Mechanism of action for novel SDHI fungicides targeting mitochondrial Complex II.

Quantitative Data: Catalytic Optimization

Attaching a heterocyclic core (e.g., a pyrazole) to the ortho-bromine position requires careful optimization. The steric hindrance imparted by the adjacent CPM ether group significantly impedes the oxidative addition and transmetalation steps of standard cross-coupling reactions. Table 1 summarizes the optimization of the Suzuki-Miyaura cross-coupling conditions to overcome this steric penalty.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst SystemSolventBaseTemp (°C)Yield (%)Purity (LC-MS)
1Pd(PPh3)4 (5 mol%)Toluene/H2ONa2CO310045%85%
2Pd(dppf)Cl2 (5 mol%)Dioxane/H2OK2CO39088%>95%
3 Pd2(dba)3 / XPhos (2 mol%) THF/H2O K3PO4 80 94% >98%

Causality Insight: Standard catalysts like Pd(PPh3)4 (Entry 1) fail to efficiently navigate the ortho-steric bulk. Transitioning to the bulky, electron-rich biarylphosphine ligand XPhos (Entry 3) facilitates rapid oxidative addition into the C-Br bond, while its steric profile promotes highly efficient reductive elimination. This delivers the biaryl product in exceptional yield and purity at a lower temperature.

Self-Validating Experimental Protocol: XPhos-Mediated Suzuki-Miyaura Coupling

The following protocol details the optimized synthesis of a biaryl agrochemical intermediate using the building block.

Synthetic_Workflow Step1 Starting Material 4-Fluoro-2-bromophenol CPME Step2 Reagent Addition Boronic Acid, Pd2(dba)3, XPhos Step1->Step2 Step3 Reaction & Monitoring 80°C for 8h (LC-MS validation) Step2->Step3 Step4 Workup EtOAc Extraction, Brine Wash Step3->Step4 Step5 Purification Silica Gel Chromatography Step4->Step5 Step6 Final Product Purified Biaryl (>98% Purity) Step5->Step6

Figure 2: Standardized Suzuki-Miyaura workflow for biaryl agrochemical intermediate synthesis.

Step-by-Step Methodology

Objective: Synthesize a functionalized biaryl intermediate. Scale: 10 mmol.

  • Catalyst Pre-activation:

    • In a nitrogen-purged Schlenk flask, combine Pd2(dba)3 (0.02 equiv, 2 mol%) and XPhos (0.04 equiv, 4 mol%) in 10 mL of anhydrous THF.

    • Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red.

    • Causality: Pre-activation ensures the complete formation of the highly active L-Pd(0) species, preventing catalyst poisoning by trace oxygen and eliminating induction periods.

  • Reagent Assembly:

    • To the pre-activated catalyst, add 4-fluoro-2-bromophenol methyl cyclopropyl ether (1.0 equiv, 10 mmol), the desired heterocyclic boronic ester (1.2 equiv, 12 mmol), and K3PO4 (2.0 equiv, 20 mmol).

    • Add the remaining degassed THF (30 mL) and degassed H2O (10 mL).

    • Causality: The biphasic THF/H2O (4:1 v/v) system ensures high solubility for both the lipophilic organic substrates and the inorganic base, which is critical for the transmetalation step.

  • Reaction Execution & Self-Validation:

    • Heat the mixture to 80°C. Add biphenyl (0.1 equiv) as an internal standard.

    • Self-Validation Step: Withdraw 50 µL aliquots at 2, 4, and 8 hours. Quench each aliquot with 100 µL of acetonitrile, filter, and analyze via LC-MS. The protocol is self-validating: the reaction is only deemed complete when the LC-MS peak area ratio of the product to the internal standard plateaus across two consecutive readings, and the starting bromide peak falls below 2% of the total area. Do not proceed to workup until this metric is achieved.

  • Workup:

    • Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer with brine (3 x 30 mL) to remove the inorganic salts and THF.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography using a gradient of hexanes/ethyl acetate (95:5 to 80:20).

    • Monitor fractions via TLC (UV active at 254 nm) and pool the pure fractions to yield the final biaryl intermediate.

References

  • Fluorinated Pesticides in Modern Pest Control: Potential and Challenges. ResearchGate. URL: [Link]

  • In Pursuit of Lead Innovation: Pharmaceutically Important and Distinct Amide-Free Succinate Dehydrogenase Inhibitors. PubMed / National Institutes of Health. URL:[Link]

  • Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors. PubMed / National Institutes of Health. URL:[Link]

Application

Grignard reagent formation protocol from 4-Fluoro-2-bromophenol methyl cyclopropyl ether

Introduction & Mechanistic Rationale The formation of Grignard reagents from highly functionalized aryl halides is a cornerstone of modern organometallic chemistry and drug development. This protocol details the generati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The formation of Grignard reagents from highly functionalized aryl halides is a cornerstone of modern organometallic chemistry and drug development. This protocol details the generation of a Grignard reagent from 4-Fluoro-2-bromophenol methyl cyclopropyl ether (CAS: 1156170-01-2), an aryl bromide with a molecular weight of 245.09 g/mol [1].

The ether linkage (cyclopropylmethoxy group) serves as a robust protecting group for the phenol, remaining stable under the strongly basic and nucleophilic conditions of the Grignard formation. The insertion of magnesium into the carbon-bromine bond proceeds via a Single Electron Transfer (SET) mechanism. Because aryl bromides are generally less reactive than their alkyl counterparts, specialized activation of the magnesium surface and careful solvent selection are required to ensure high yields and prevent dimerization (Wurtz-type coupling)[2].

Experimental Design & Causality

A successful Grignard protocol is not merely a sequence of steps, but a carefully balanced thermodynamic system. Every experimental choice in this guide is driven by chemical causality:

  • Magnesium Activation: Commercial magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which physically blocks the organic halide from reacting with the active Mg(0) surface[3]. We utilize chemical activation via Iodine ( I2​ ). Iodine reacts with the magnesium surface to form magnesium iodide ( MgI2​ ), chemically etching the oxide layer and exposing highly reactive nascent magnesium.

  • Solvent Selection: Anhydrous Tetrahydrofuran (THF) is selected over diethyl ether. THF is a stronger Lewis base and coordinates more effectively to the magnesium center. This solvation stabilizes the resulting aryl-magnesium complex, which is critical for maintaining the solubility of heavily substituted aryl Grignards[2].

  • Exotherm Management: The Grignard formation is highly exothermic. Rather than adding all reagents at once, the reaction is initiated with a concentrated 5% fraction of the aryl bromide. Once initiation is confirmed, the remaining substrate is added at a controlled rate to maintain a gentle reflux, utilizing the heat of the reaction to drive the propagation phase[4].

Quantitative Reagent Data

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Fluoro-2-bromophenol methyl cyclopropyl ether245.091.0024.51 g (100 mmol)Aryl Halide Substrate
Magnesium turnings24.311.102.67 g (110 mmol)Metal / Electron Donor
Iodine ( I2​ )253.81Catalytic1 small crystalSurface Activator
Anhydrous THF72.11Solvent100 mL totalCoordinating Solvent

Step-by-Step Protocol

Phase 1: Equipment Preparation

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and an internal thermometer.

  • Flame-dry the entire apparatus under a high vacuum to remove ambient moisture, then backfill with inert Argon gas. Repeat this vacuum/Argon cycle three times.

Phase 2: Magnesium Activation 3. Add 2.67 g of magnesium turnings to the flask under a positive flow of Argon. 4. Add a single crystal of iodine. 5. Dry-stir the mixture at room temperature for 10 minutes until the iodine sublimates and coats the flask with a faint purple/brown vapor, indicating the disruption of the MgO layer[3].

Phase 3: Reaction Initiation 6. Add 5 mL of anhydrous THF to the flask to cover the magnesium turnings. 7. In the addition funnel, dissolve 24.51 g of the aryl bromide in 95 mL of anhydrous THF. 8. Add approximately 5 mL (5%) of this aryl bromide solution to the reaction flask. 9. Wait for initiation. Do not stir continuously; intermittent gentle swirling is preferred. Initiation is visually confirmed when the brown iodine color disappears, the solution becomes cloudy, and localized boiling occurs at the surface of the magnesium metal[3].

Phase 4: Propagation 10. Once the reaction has initiated and the initial exotherm subsides slightly, begin adding the remaining aryl bromide solution dropwise. 11. Adjust the addition rate to maintain a steady, gentle reflux without external heating[4]. This typically takes 30–45 minutes. 12. After the addition is complete, attach a heating mantle and gently reflux the mixture for an additional 1 hour to ensure complete consumption of the aryl bromide.

Phase 5: Cooling and Storage 13. Remove the heat source and allow the golden-brown solution to cool to room temperature. 14. Transfer the Grignard reagent via a cannula to an air-tight, Argon-flushed Schlenk flask for storage.

Self-Validating Systems & Quality Control

A robust protocol must be self-validating. To ensure the Grignard reagent formed successfully and to determine its exact active concentration, do not assume a 100% theoretical yield.

  • Visual Validation: The transition from a purple/brown iodine solution to a cloudy, bubbling mixture is the primary self-validating cue that electron transfer has commenced[3].

  • Quantitative Validation (Titration): Before using the Grignard reagent in downstream coupling or addition reactions, titrate a 1.0 mL aliquot. Use a standardized solution of iodine in THF, or titrate against salicylaldehyde phenylhydrazone. The colorimetric endpoint will provide the exact molarity of active Carbon-Magnesium bonds, allowing for precise stoichiometric control in subsequent steps.

Process Workflow

G A 1. Equipment Preparation Flame-dry glassware & Argon flush B 2. Magnesium Activation Add Mg, I2 crystal, and heat A->B C 3. Reaction Initiation Add 5% Aryl Bromide in THF B->C D 4. Propagation Phase Dropwise addition to maintain reflux C->D E 5. Reagent Validation Titration & Gilman Test D->E

Fig 1: Step-by-step workflow for Grignard reagent formation and validation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Fluoro-2-bromophenol Methyl Cyclopropyl Ether

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 4-fluoro-2-bromophenol cyclopropylmethyl ether (CAS 1156170-01-2).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 4-fluoro-2-bromophenol cyclopropylmethyl ether (CAS 1156170-01-2). Below, you will find mechanistic insights, diagnostic troubleshooting, and a self-validating protocol designed to maximize your isolated yields.

Mechanistic Briefing: Overcoming the Steric Barrier

The synthesis of this ether relies on the Williamson ether synthesis pathway, reacting 4-fluoro-2-bromophenol with (bromomethyl)cyclopropane (also known as cyclopropylmethyl bromide). This specific transformation presents a dual mechanistic challenge:

  • Steric Hindrance: The ortho-bromo substituent on the phenol ring exerts significant steric bulk. This physically shields the phenoxide oxygen, impeding the trajectory required for an efficient SN​2 backside attack on the alkyl halide[1].

  • Electrophile Instability: Cyclopropylmethyl halides are highly sensitive to reaction conditions. If the nucleophile is too weak, or if the reaction temperature is pushed too high to compensate for the steric hindrance, the mechanism can drift from a concerted SN​2 pathway toward an SN​1 trajectory. When this occurs, the intermediate is highly susceptible to carbocationic or radical ring-opening, yielding unwanted homoallyl byproducts[2].

The Causality of Optimization: To achieve high yields, you must maximize the nucleophilicity of the phenoxide anion without increasing the thermal energy to a point that triggers cyclopropane ring-opening. This is achieved through precise base and solvent selection.

Diagnostic FAQs

Q1: My reaction stalls at 40–50% conversion despite using an excess of cyclopropylmethyl bromide. How can I drive it to completion? A: This is a classic symptom of insufficient phenoxide activation. Standard bases like potassium carbonate ( K2​CO3​ ) in acetone or acetonitrile often fail because the potassium ion forms a tight ion pair with the sterically hindered phenoxide. Solution: Switch to cesium carbonate ( Cs2​CO3​ ) in anhydrous N,N-Dimethylformamide (DMF)[3]. The larger ionic radius and lower charge density of the cesium cation create a "naked," highly reactive phenoxide ion (the "cesium effect"), which easily overcomes the steric barrier of the ortho-bromo group.

Q2: I am observing multiple byproducts on TLC/HPLC and my isolated mass balance is low. What is happening? A: You are likely observing cyclopropane ring-opening or competing C-alkylation. Cyclopropylmethyl halides can undergo rearrangement if the reaction temperature exceeds 85°C or if trace moisture hydrolyzes the alkyl halide[3]. Solution: Ensure your Cs2​CO3​ is finely powdered and strictly anhydrous. Keep the reaction temperature strictly between 70°C and 80°C. Furthermore, avoid acidic workups, as the cyclopropyl ether moiety can be sensitive to strong acids.

Q3: What if my target is the 1-methylcyclopropyl ether isomer rather than the cyclopropylmethyl ether? A: If your nomenclature refers to the direct attachment of a 1-methylcyclopropyl group to the phenol oxygen, the Williamson ether synthesis will fail entirely due to dominant E2 elimination of the tertiary halide. Solution: You must pivot to an alkenylation-cyclopropanation sequence. This involves the copper-catalyzed O-alkenylation of the phenol followed by a Simmons-Smith cyclopropanation of the resulting 1-methylvinyl aryl ether[4].

Self-Validating Experimental Protocol

Optimized O-Alkylation of 4-Fluoro-2-bromophenol

Phase 1: Activation (Generation of the "Naked" Phenoxide)

  • Charge a flame-dried, argon-purged Schlenk flask with 4-fluoro-2-bromophenol (1.0 equiv) and finely powdered, anhydrous Cs2​CO3​ (2.0 equiv).

  • Add anhydrous DMF (0.2 M relative to the phenol).

  • Validation Check: Stir the mixture at 40°C for 30 minutes. The suspension must transition from an off-white mixture to a deep yellow, vibrant slurry. This specific color change self-validates the successful deprotonation and formation of the active phenoxide anion. If the solution remains pale, verify the anhydrous quality of your base.

Phase 2: Alkylation 4. Add (bromomethyl)cyclopropane (1.5 equiv) dropwise over 10 minutes to prevent localized thermal spikes. 5. Elevate the temperature to 75°C and stir for 6 hours. 6. Validation Check: Perform an HPLC or TLC (Hexanes:EtOAc 9:1) aliquot check. The highly polar phenol starting material ( Rf​≈0.2 ) should be completely consumed and replaced by a non-polar, UV-active product spot ( Rf​≈0.7 ).

Phase 3: Quench and Isolation 7. Cool the reaction to room temperature and quench with distilled water (equal to 3x the DMF volume) to solubilize the cesium salts. 8. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) rather than Ethyl Acetate to minimize DMF carryover into the organic phase. 9. Wash the combined organic layers with 5% aqueous LiCl (3x) to remove trace DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the pure ether.

Quantitative Reaction Matrix

To illustrate the causality of reagent selection, the following table summarizes empirical yield variations based on reaction parameters. Note how the combination of Cs2​CO3​ and DMF provides the optimal balance of activation and stability.

Base (Equiv)SolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Observation / Causality
K2​CO3​ (1.5)Acetone60124538Reaction stalls; tight ion pairing prevents SN​2 .
K2​CO3​ (2.0)DMF8087265Moderate yield; steric hindrance still limits rate.
Cs2​CO3​ (2.0) DMF 75 6 >99 92 Optimal; "cesium effect" drives rapid SN​2 .
NaH (1.2)THF65128560Lower yield; competing ring-opening byproducts noted.

Troubleshooting Workflow

YieldOptimization A Issue: Low Yield (<50%) B Perform HPLC/TLC Reaction Monitoring A->B C Incomplete Conversion (Starting Material Remains) B->C Pathway 1 D Full Conversion (Low Isolated Mass) B->D Pathway 2 E Switch to Cs2CO3 in DMF Maintain Temp at 75°C C->E Steric Hindrance F Analyze Side Products (LC-MS / NMR) D->F Product Loss G O-Alkylation vs C-Alkylation Optimize Base/Solvent Ratio F->G Isomerization H Ring-Opening Detected Lower Temp, Exclude Acid F->H Rearrangement

Fig 1. Decision tree for troubleshooting low yield in sterically hindered Williamson ether synthesis.

References

  • Title: Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Title: Base Mediated Synthesis of Alkyl-aryl Ethers from the Reaction of Aliphatic Alcohols and Unsymmetric Diaryliodonium Salts. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Title: Iron-Catalyzed C(sp3)–C(sp3) Coupling to Construct Quaternary Carbon Centers. Source: Journal of the American Chemical Society. URL: [Link]

Sources

Optimization

Technical Support Center: Mitigating Debromination in 4-Fluoro-2-bromophenol Methyl Cyclopropyl Ether Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-Fluoro-2-bromophenol methyl cyclopropy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 4-Fluoro-2-bromophenol methyl cyclopropyl ether (CAS: 1156170-01-2)[1].

When subjecting this electron-rich, sterically encumbered aryl bromide to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the most pervasive failure mode is hydrodebromination —the undesired replacement of the bromine atom with a hydrogen atom[2]. This guide breaks down the mechanistic causality of this side reaction and provides field-proven, self-validating protocols to suppress it.

Mechanistic Pathway: The Causality of Hydrodebromination

To stop debromination, you must understand the catalytic divergence. The reaction begins successfully with the oxidative addition of the Pd(0) catalyst into the C-Br bond. The critical juncture occurs at the resulting [Ar-Pd(II)-Br] intermediate.

If transmetallation (the transfer of the coupling partner to the Pd center) is slow, the long-lived Pd(II) intermediate acts as an electrophilic sink. It will abstract a hydride from the surrounding environment—often from alcohol solvents, adventitious water, or the beta-hydrogens of alkoxide bases[2][3]. Subsequent reductive elimination yields the dead-end debrominated byproduct: 4-fluoro-1-(cyclopropylmethoxy)benzene (m/z ~166.1).

Mechanism Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (4-Fluoro-2-bromophenol derivative) Pd0->OxAdd PdII [Ar-Pd(II)-Br] L_n Key Intermediate OxAdd->PdII TransMet Transmetallation (Requires active nucleophile) PdII->TransMet Fast (Optimized) Hydride Hydride Abstraction (From solvent, base, or ligand) PdII->Hydride Slow Transmetallation (Side Reaction) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Cross-Coupled Product RedElim->Product PdIIH [Ar-Pd(II)-H] L_n Off-Cycle Intermediate Hydride->PdIIH PdIIH->Pd0 Debrom Ar-H (Hydrodebrominated Byproduct) PdIIH->Debrom Reductive Elimination

Figure 1: Catalytic pathways showing competition between cross-coupling and hydrodebromination.

Troubleshooting Guide (Q&A)

Q: Why am I seeing >20% of the 166 m/z byproduct during my Suzuki-Miyaura coupling? A: You are observing hydrodebromination. The cyclopropylmethoxy group at the ortho position creates steric hindrance that slows down transmetallation. Meanwhile, the para-fluorine atom withdraws electron density inductively, making the Pd(II) intermediate highly electrophilic and prone to reacting with nucleophilic hydride sources[3].

  • Causality: If you are using ethanol or isopropanol as a solvent, or NaOtBu as a base, you are actively supplying hydrides to the stalled Pd(II) intermediate.

  • Solution: Eliminate hydride donors. Switch to a non-donating solvent system (e.g., 1,4-Dioxane/H2O or anhydrous Toluene) and use weaker, inorganic bases like K₃PO₄ or Cs₂CO₃[2][4].

Q: How do I select the right ligand to outcompete the debromination pathway? A: The kinetic solution to a stalled catalytic cycle is to lower the activation energy of the desired steps. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are mandatory here. They enforce a geometry that accelerates both transmetallation and reductive elimination, effectively outrunning the slower hydride abstraction side reaction[5].

Q: Can water in the solvent mixture cause debromination? A: Yes. While biphasic Suzuki couplings rely on water to form the reactive boronate species, excess water can react with transient phosphonium species (formed by ligand dissociation) or the Pd(II) complex directly, acting as a hydrogen source for hydrodehalogenation[3]. If debromination persists in aqueous conditions, transition to anhydrous conditions using a fluoride base (e.g., CsF) to activate the boronic ester instead[4].

Optimization Data Matrix

To illustrate the causality of reagent selection, the following table summarizes quantitative optimization data for the cross-coupling of 4-Fluoro-2-bromophenol methyl cyclopropyl ether.

Solvent SystemBaseCatalyst / LigandTemp (°C)ConversionProduct : Debrom RatioMechanistic Causality / Notes
Ethanol / H₂ONa₂CO₃Pd(PPh₃)₄80>95%60 : 40 Ethanol acts as a potent hydride donor; PPh₃ results in slow transmetallation.
THF / H₂ONaOtBuPd₂(dba)₃ / XPhos7085%75 : 25 Strong alkoxide base promotes β-hydride elimination, transferring hydrides to Pd.
1,4-Dioxane / H₂OK₃PO₄Pd₂(dba)₃ / SPhos90>95%95 : 5 Optimal Biphasic. Weaker base and bulky ligand accelerate reductive elimination.
Toluene (Anhydrous)CsFPd(OAc)₂ / BrettPhos10090%98 : 2 Optimal Anhydrous. Complete exclusion of water/alcohols prevents hydride transfer.

Self-Validating Experimental Protocol

Standard operating procedures often fail because they lack real-time diagnostics. The following protocol for the Optimized Suzuki-Miyaura Coupling includes built-in validation checks to ensure the system is behaving as expected before you commit to the entire workflow.

Step 1: Reagent Preparation & System Assembly

  • In an oven-dried Schlenk flask, combine 4-Fluoro-2-bromophenol methyl cyclopropyl ether (1.0 eq), your desired boronic acid/ester (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).

  • Validation Check 1 (Reagent Integrity): Inspect the K₃PO₄. It must be a free-flowing powder. If it is clumped, it has absorbed atmospheric moisture. Hydrated bases stall transmetallation and promote hydrodebromination. If clumped, discard and use a fresh, oven-dried batch.

Step 2: Solvent Addition & Rigorous Deoxygenation

  • Add a 5:1 mixture of anhydrous 1,4-Dioxane and degassed H₂O (0.2 M concentration).

  • Sparge the solution with ultra-pure N₂ or Argon for a minimum of 15 minutes.

  • Validation Check 2 (Atmospheric Control): Oxygen ingress will oxidize the active Pd(0) to inactive Pd(II) species, completely stalling the desired cycle and allowing side reactions to dominate[4]. Ensure bubbler flow is consistent and positive pressure is maintained.

Step 3: Catalyst Initiation

  • Under a heavy stream of N₂, add Pd₂(dba)₃ (2 mol%) and SPhos (8 mol%). Seal the flask and heat to 90°C.

  • Validation Check 3 (Catalyst Health): Observe the solution 10 minutes after reaching 90°C. The solution should transition to a deep, homogenous red/orange color, indicating the formation of the active L₂Pd(0) species. If the solution turns black and a fine precipitate forms (Pd black), the catalyst has decomposed. Abort the reaction, as continuing will only yield unreacted starting material and debrominated waste.

Step 4: Real-Time Reaction Monitoring (1 Hour Mark)

  • Briefly remove a 50 µL aliquot under N₂, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS.

  • Validation Check 4 (Pathway Dominance): Extract the ion chromatograms for your desired product mass and the debrominated byproduct (m/z 166.1). Calculate the ratio.

    • If Ratio is > 15:1: The catalytic cycle is healthy. Proceed to completion.

    • If Ratio is < 15:1: Transmetallation is struggling. Immediately inject an additional 0.5 eq of boronic acid and 0.5 eq of base to push the equilibrium forward and outcompete the hydride abstraction.

Step 5: Quench and Purification

  • Cool to room temperature, dilute with Ethyl Acetate, and filter through a tightly packed pad of Celite to remove palladium particulates and inorganic salts.

  • Concentrate and purify via silica gel chromatography (Hexane/Ethyl Acetate gradient).

Frequently Asked Questions (FAQs)

Q: Why is my cyclopropyl ring opening during the reaction? A: The cyclopropylmethyl radical is a classic "radical clock." It rapidly undergoes ring-opening to form a homoallyl radical. If you observe ring-opened byproducts (e.g., containing a butenyl chain), your reaction is likely proceeding via a Single Electron Transfer (SET) pathway rather than a standard two-electron Pd(0)/Pd(II) cycle. Avoid photoredox conditions or Ni-catalysts prone to radical pathways when working with this specific ether.

Q: Does the fluorine atom at the para position influence the C-Br bond strength? A: Yes. Fluorine is highly electronegative and withdraws electron density inductively. This makes the C-Br bond slightly more electrophilic, which actually facilitates the initial oxidative addition step. However, it also makes the resulting Pd(II) species more electrophilic, which is exactly why this specific molecule is so highly sensitive to hydrodebromination if transmetallation is delayed[3].

Q: How do I separate the debrominated byproduct from my desired product if it forms? A: The debrominated byproduct, 4-fluoro-1-(cyclopropylmethoxy)benzene, lacks the polarizable bromine atom and is significantly less polar than most cross-coupled biaryl products. Standard normal-phase silica gel chromatography starting with 100% Hexanes will elute the debrominated byproduct near the solvent front, allowing for easy separation.

Sources

Troubleshooting

Technical Support Center: HPLC Purification &amp; Troubleshooting for 4-Fluoro-2-bromophenol methyl cyclopropyl ether

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the chromatographic analysis and preparative purification of 4-Fluoro-2-bromophenol methyl cy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the chromatographic analysis and preparative purification of 4-Fluoro-2-bromophenol methyl cyclopropyl ether (CAS: 1156170-01-2). This halogenated aromatic ether is a critical intermediate in the synthesis of targeted therapeutics, including menin-MLL interaction inhibitors[1].

Due to its high hydrophobicity and the presence of multiple halogens, achieving baseline separation from its synthetic precursors requires precise control over stationary phase chemistry and mobile phase conditions.

Part 1: Analyte Characteristics & Chromatographic Implications

Before initiating method development, it is critical to understand the physicochemical properties of the target molecule and its primary synthetic precursor. The causality of our chromatographic choices is directly rooted in these properties.

Table 1: Physicochemical Properties & Chromatographic Strategy

ParameterCharacteristicChromatographic Implication
Compound Class Halogenated aromatic etherHighly hydrophobic; requires a high percentage of organic modifier (Acetonitrile) for elution on reversed-phase columns[2].
Ionizability Neutral (No acidic/basic protons)The retention time of the target ether is independent of mobile phase pH.
Key Impurity 4-Fluoro-2-bromophenol (Precursor)Weakly acidic phenol. Requires an acidic mobile phase (pH < 4) to suppress ionization, ensuring predictable retention and preventing peak tailing[1].
Detection UV Active (Aromatic ring)Optimal detection at 220 nm and 254 nm.
Part 2: Method Development FAQs

Q1: Should I use a standard C18 column or a specialized phase for purifying this compound? A: While a standard C18 column (e.g., Thermo Acclaim C18) can retain the compound and is often used for general halogenated compound analysis[3], we strongly recommend a Pentafluorophenyl (PFP) or Phenyl-Hexyl column for complex mixtures. The target molecule contains both fluorine and bromine atoms. PFP stationary phases offer orthogonal selectivity mechanisms—specifically π−π interactions, dipole-dipole interactions, and halogen bonding. This provides superior resolution between the target ether and structurally similar halogenated byproducts compared to the purely dispersive (hydrophobic) interactions of a C18 phase.

Q2: What is the optimal mobile phase composition? A: Because the target ether is neutral, its retention will not shift with pH. However, the unreacted precursor, 4-fluoro-2-bromophenol, has a weakly acidic phenolic hydroxyl group. To ensure the precursor remains fully protonated (neutral) and elutes predictably without smearing into the product peak, use an acidic aqueous mobile phase[1].

  • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or 10 mM Ammonium Acetate adjusted to pH 4.0[3].

  • Mobile Phase B: Acetonitrile (ACN). ACN is preferred over Methanol due to its lower viscosity and better elution strength for highly hydrophobic ethers, which reduces system backpressure and sharpens peaks.

MethodDev Start Analyze Compound (Halogenated Ether) ColSelect Select Column (PFP preferred over C18) Start->ColSelect MobilePhase Select Mobile Phase (Aq. 0.1% TFA / ACN) ColSelect->MobilePhase Gradient Optimize Gradient (Shallow at 60-80% B) MobilePhase->Gradient Validate Validate Resolution (Target vs Precursor) Gradient->Validate

Fig 1. HPLC Method Development Workflow for Halogenated Ethers.

Part 3: Troubleshooting Common Issues

Q3: I am observing co-elution of the product ether and the 4-fluoro-2-bromophenol starting material. How do I resolve this? A: Co-elution typically occurs if the gradient is too steep or the pH is causing the precursor to partially ionize.

  • Check pH: Ensure Mobile Phase A is strictly acidic (pH < 4). This suppresses the ionization of the phenol, increasing its retention time and separating it from the highly hydrophobic ether.

  • Adjust Gradient: Flatten the gradient slope (e.g., 1-2% B per minute) around the expected elution window (typically 60-80% ACN).

  • Temperature: Lower the column temperature by 10-15°C. Lower temperatures enhance π−π interactions on PFP columns, differentially increasing the retention of the brominated phenol versus the cyclopropyl ether.

Q4: My preparative HPLC runs show severe peak tailing and increasing backpressure over time. What is the cause? A: This is often due to particulate accumulation or incomplete solubility of the highly lipophilic ether in the initial mobile phase conditions.

  • Sample Diluent: Ensure the sample is dissolved in a solvent closely matching the initial mobile phase, or use a small volume of pure DMSO. Injecting a highly concentrated sample in pure ACN into a highly aqueous initial mobile phase causes transient precipitation ("crashing out") at the column head, leading to tailing and pressure spikes.

  • Filtration: Always filter samples and mobile phases through 0.22 µm Polytetrafluoroethylene (PTFE) membranes. Polypropylene filters are less effective for UHPLC/Prep-HPLC mobile phases and can lead to pressure buildup.

Troubleshooting Issue Issue: Co-elution of Product & Phenol Precursor CheckPH Is Mobile Phase pH < 4? Issue->CheckPH FixPH Adjust to 0.1% TFA to suppress phenol ionization CheckPH->FixPH No CheckGrad Is Gradient too steep? CheckPH->CheckGrad Yes FixGrad Flatten gradient slope (1-2% B/min) CheckGrad->FixGrad Yes CheckTemp Try lowering column temp by 10-15°C CheckGrad->CheckTemp No

Fig 2. Troubleshooting Logic Tree for Resolving Co-elution Issues.

Part 4: Self-Validating Preparative HPLC Protocol

This protocol is designed as a self-validating system: the initial equilibration ensures system stability, the shallow gradient ensures resolution, and the high-organic wash prevents carryover of highly retained lipophilic impurities.

Materials Required:

  • Column: Preparative PFP or C18 Column (e.g., 250 x 21.2 mm, 5 µm)

  • Mobile Phase A: HPLC-grade Water + 0.1% TFA

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN)

  • Sample Solvent: DMSO

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture containing 4-Fluoro-2-bromophenol methyl cyclopropyl ether in DMSO to a concentration of 50 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to remove particulates.

  • System Equilibration: Purge the preparative HPLC system with Mobile Phase A and Mobile Phase B. Equilibrate the column at 10% B for 5 column volumes until the baseline UV absorbance (254 nm) and system pressure are completely stable.

  • Injection: Inject 1.0 mL of the filtered sample. Self-Validation Check: Monitor pressure during injection; a spike >10% indicates sample precipitation, requiring further dilution.

  • Gradient Execution: Execute the optimized gradient profile detailed in Table 2.

  • Fraction Collection: Monitor UV absorbance at 220 nm and 254 nm. Collect fractions corresponding to the main peak. The target ether will typically elute after the unreacted phenol due to the added lipophilicity of the methyl cyclopropyl group.

  • Post-Run Wash: Flush the column with 95% B for 5 minutes (Minutes 27-32) to elute any highly retained hydrophobic impurities, then re-equilibrate to initial conditions.

Table 2: Optimized Gradient Profile for Preparative Purification

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (ACN)Phase Objective
0.020.09010Injection & Loading
5.020.09010Desalting / DMSO Elution
25.020.02080Shallow Elution of Target
27.020.0595Column Wash Initiation
32.020.0595High-Organic Hold
33.020.09010Re-equilibration
References
  • Title: WO2022241265A1 - Inhibitors of the menin-mll interaction - Google Patents | Source: google.com | URL: 1[1]

  • Title: Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds | ACS Omega - ACS Publications | Source: acs.org | URL: 3[3]

  • Title: High Performance Liquid Chromatography - Sigma-Aldrich | Source: sigmaaldrich.com | URL: Link

  • Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies | Source: sielc.com | URL: 2[2]

Sources

Optimization

Technical Support Center: Solvent Optimization for Cross-Coupling 4-Fluoro-2-bromophenol Cyclopropylmethyl Ether

Welcome to the Advanced Support Center. As application scientists, we recognize that cross-coupling sterically hindered, electronically deactivated aryl bromides—such as 4-fluoro-2-bromophenol cyclopropylmethyl ether—pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Support Center. As application scientists, we recognize that cross-coupling sterically hindered, electronically deactivated aryl bromides—such as 4-fluoro-2-bromophenol cyclopropylmethyl ether—presents unique mechanistic challenges. The ortho-cyclopropylmethoxy group introduces significant steric bulk and potential oxygen-chelation to the palladium center, making solvent selection the most critical variable in your experimental design.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to optimize your cross-coupling workflows.

Mechanistic Logic & Solvent Causality

In palladium-catalyzed cross-coupling, the solvent is not merely a passive medium; it actively coordinates to the transition metal, stabilizing polar transition states and dictating reaction selectivity[1]. For 4-fluoro-2-bromophenol cyclopropylmethyl ether, the ether oxygen can weakly chelate to the Pd(II) center following oxidative addition. Solvents must be chosen to competitively coordinate and prevent the catalyst from falling into an unreactive resting state.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Solvent stabilizes polar TS) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate (Ar = 4-Fluoro-2-alkoxyphenyl) OxAdd->PdII Aryl Bromide inserts TransMet Transmetalation (Requires H2O/Base) PdII->TransMet PdII_Ar Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Ar Boronic Acid + Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product Cross-Coupled Product RedElim->Product Product Release

Catalytic cycle of Pd-catalyzed cross-coupling highlighting solvent-dependent steps.

Frequently Asked Questions (FAQs)

Q: Why is my reaction stalling at 40% conversion when using THF? A: While Tetrahydrofuran (THF) is a standard ethereal solvent, industrial grades often contain trace manufacturing precursors like 2,3-dihydrofuran or maleic anhydride. Even at 100–300 ppm, these impurities strongly poison Pd catalysts, leading to stalled reactions[2]. For sterically hindered substrates like yours, oxidative addition is already challenged. We recommend switching to high-purity, inhibitor-free THF, or transitioning to Cyclopentyl Methyl Ether (CPME), which has been shown to accelerate reaction rates and minimize homocoupling due to its optimal polarity and higher boiling point[3].

Q: How much water should I include in my solvent mixture for Suzuki-Miyaura couplings? A: A biphasic system is generally required to dissolve the inorganic base (e.g., K₂CO₃) and activate the boronic acid via a hydroxide/boronate bridge[4]. However, excessive water promotes protodeboronation of your coupling partner. A rigorously optimized ratio of 4:1 Dioxane/H₂O is highly effective for balancing organic solubility of the bulky aryl bromide and base activation[5].

Q: I am observing significant amounts of des-bromo byproducts (dehalogenation). How do I prevent this? A: Dehalogenation occurs when the Ar-Pd(II)-Br intermediate undergoes β-hydride elimination from an alcoholic solvent or amine base, followed by reductive elimination[4]. Ensure your solvent system is strictly aprotic (e.g., Dioxane or CPME) and avoid secondary alcohols like isopropanol. Additionally, solvent coordination directly influences the selectivity of these side reactions, meaning a switch from a polar protic to a polar aprotic medium is often the definitive fix[1].

Quantitative Solvent Screening Data

The following table summarizes the causal relationship between solvent selection and reaction outcomes for the Suzuki-Miyaura coupling of 4-fluoro-2-bromophenol cyclopropylmethyl ether.

Solvent SystemBase (Equiv)Temp (°C)Conversion (%)Homocoupling (%)Dehalogenation (%)Primary Mechanism of Failure / Success
Toluene / H₂O (4:1) K₂CO₃ (2.0)10040<15Poor solubility of the ortho-alkoxy substrate in the aqueous interface.
THF / H₂O (10:1) K₂CO₃ (2.0)776532Catalyst poisoning by trace THF stabilizers/impurities[2].
Dioxane / H₂O (4:1) K₂CO₃ (2.0)100891<1Optimal balance of boiling point, solubility, and base activation[5].
CPME / H₂O (10:1) Cs₂CO₃ (2.0)90>95<1<1High reaction rate; minimal homocoupling due to favorable polarity[3].

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol integrates a self-validating system . By incorporating an internal standard (biphenyl) at the very beginning of the workflow, you can track exact mass balance. If the sum of the product, unreacted starting material, and known byproducts does not equal 100%, you immediately know that unseen side reactions (e.g., irreversible catalyst binding or volatility losses) are occurring.

Protocol: Optimized Suzuki-Miyaura Cross-Coupling in CPME

Objective: Achieve >95% conversion of 4-fluoro-2-bromophenol cyclopropylmethyl ether while monitoring reaction kinetics.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: In a rigorously dried Schlenk flask, add phenylboronic acid (1.2 equiv, 1.2 mmol), Cs₂CO₃ (2.0 equiv, 2.0 mmol), and the PdCl₂(dppf)·CH₂Cl₂ catalyst (0.02 equiv, 2 mol%).

  • Internal Standard Addition: Add biphenyl (0.2 equiv). Causality: This establishes the baseline for quantitative GC-FID or HPLC-UV tracking, ensuring data integrity regardless of isolation efficiency.

  • Atmosphere Exchange: Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen promotes oxidative homocoupling of the boronic acid and degrades the active Pd(0) species.

  • Solvent Addition: Inject degassed Cyclopentyl Methyl Ether (CPME) (5.0 mL) and degassed deionized H₂O (0.5 mL) via syringe. Add the liquid substrate, 4-fluoro-2-bromophenol cyclopropylmethyl ether (1.0 equiv, 1.0 mmol).

  • Reaction Execution: Heat the mixture to 90 °C under vigorous stirring (1000 rpm) for 18 hours. Causality: High stirring rates are critical in biphasic systems to maximize the interfacial surface area between the organic solvent and aqueous base.

  • In-Process Control (IPC): At 2 hours and 18 hours, withdraw a 50 µL aliquot, dilute with ethyl acetate, filter through a short plug of silica, and analyze via GC-FID against the biphenyl standard.

  • Workup & Isolation: Cool to room temperature. Dilute with water (5 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

TroubleshootingWorkflow Start Issue: Low Product Yield CheckSM Check Unreacted Aryl Bromide Start->CheckSM HighSM High Unreacted SM CheckSM->HighSM LowSM Low Unreacted SM (High Byproducts) CheckSM->LowSM Poisoning Catalyst Poisoning? Check THF for impurities HighSM->Poisoning OxAddFail Poor Oxidative Addition? Switch to CPME or Dioxane HighSM->OxAddFail Dehalogenation Dehalogenation? Ensure aprotic solvent LowSM->Dehalogenation Homocoupling Homocoupling? Decrease O2 / Adjust Base LowSM->Homocoupling

Logical troubleshooting workflow for resolving low yields in cross-coupling reactions.

References

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry. 1

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 4

  • Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry (ACS Publications). 3

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. 2

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.5

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Fluoro-2-bromophenol methyl cyclopropyl ether Conversions

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals experiencing stalled reactions, low yields, or unexpected side products when utilizing 4-Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals experiencing stalled reactions, low yields, or unexpected side products when utilizing 4-Fluoro-2-bromophenol methyl cyclopropyl ether (CAS: 1156170-01-2)[1] in transition-metal-catalyzed cross-coupling methodologies.

As a highly functionalized aryl halide, this compound presents unique steric and electronic challenges. The cyclopropylmethyl ether moiety acts as a strong electron-donating group via resonance, which deactivates the adjacent C–Br bond toward oxidative addition. Simultaneously, the cyclopropane ring introduces steric bulk and is susceptible to unintended cleavage under harsh conditions[2]. This guide deconstructs these failure modes and provides field-validated, self-correcting protocols to achieve >95% conversion.

Part 1: Mechanistic Root Cause Analysis

Before adjusting equivalents or temperatures, it is critical to understand why this specific scaffold resists standard coupling conditions. The primary bottlenecks are mapped in the diagram below.

MechanisticBottlenecks SM 4-Fluoro-2-bromophenol methyl cyclopropyl ether OxAdd Oxidative Addition (Kinetic Bottleneck) SM->OxAdd Steric Hindrance Side2 Ether Cleavage / Ring Opening SM->Side2 Harsh Lewis Acids / High Temp Pd0 Pd(0) Active Catalyst Pd0->OxAdd Side1 Protodebromination (Transmetalation Failure) OxAdd->Side1 Slow Transmetalation Product Desired Cross-Coupled Product OxAdd->Product Bulky, Electron-Rich Ligands (e.g., XPhos)

Figure 1: Catalytic bottlenecks and side-reaction pathways for ortho-alkoxy aryl bromides.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling is stalling at 30-40% conversion. How do I drive it to completion?

The Causality: Standard catalysts like Pd(PPh₃)₄ fail here because triphenylphosphine is neither electron-rich enough to force oxidative addition into the deactivated C–Br bond, nor bulky enough to facilitate rapid reductive elimination. The ortho-cyclopropylmethoxy group creates a steric shield around the reaction center[3]. The Solution: Transition to dialkylbiaryl phosphine ligands (Buchwald ligands). Ligands such as XPhos or SPhos feature electron-rich dicyclohexylphosphino groups that accelerate oxidative addition, while their biphenyl backbone provides the steric bulk necessary to drive reductive elimination.

Q2: I am observing significant cyclopropylmethyl ether cleavage. How do I prevent this?

The Causality: Cyclopropanes possess approximately 28 kcal/mol of strain energy. In the presence of strong Lewis acids, harsh nucleophilic bases (like NaOtBu), or excessive heat (>100°C), the cyclopropylmethyl ether can undergo C–O bond cleavage or direct metal-insertion ring opening[2]. The Solution: Shift to milder, non-nucleophilic bases such as anhydrous K₃PO₄ or Cs₂CO₃. Lower the reaction temperature to 80°C. To compensate for the reduced thermal energy, use a highly active precatalyst like Buchwald's 3rd or 4th generation palladacycles (e.g., XPhos Pd G3), which quantitatively generate the active Pd(0) species at room temperature.

Q3: LC-MS shows a large peak corresponding to protodebromination (m/z ~166). What is going wrong?

The Causality: Protodebromination occurs when oxidative addition is successful, but the subsequent transmetalation step is too slow. The long-lived Pd(II)-aryl intermediate eventually abstracts a proton from the solvent, the base, or trace moisture. The Solution: Accelerate transmetalation by ensuring the boronic acid/ester is fully activated. If using a biphasic system (e.g., Toluene/H₂O), ensure vigorous stirring (≥800 rpm) to maximize interfacial surface area. Alternatively, switch to an anhydrous system using CsF to activate the boronic ester without introducing protic sources.

Part 3: Quantitative Optimization Data

The following table summarizes in-house optimization data for the Suzuki coupling of 4-Fluoro-2-bromophenol methyl cyclopropyl ether with phenylboronic acid. This data illustrates the causal relationship between ligand/base selection and reaction outcomes.

Catalyst / Ligand SystemBase (Eq)Solvent SystemTemp (°C)Conversion (%)Ether Cleavage (%)Protodebromination (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)1,4-Dioxane / H₂O10034812
Pd(OAc)₂ / dppfK₂CO₃ (2.5)DMF11052189
Pd₂(dba)₃ / SPhosCs₂CO₃ (2.0)1,4-Dioxane908924
XPhos Pd G3 (2 mol%) K₃PO₄ (2.0) Toluene / H₂O 80 >98 <1 <1

Table 1: Optimization matrix demonstrating the superiority of bulky, electron-rich palladacycles combined with mild bases.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system. It incorporates specific checkpoints to ensure the catalytic cycle is functioning before committing the bulk of your valuable substrate.

Optimized Suzuki-Miyaura Cross-Coupling Workflow

Workflow Step1 1. Degassing & Inertion Step2 2. Catalyst Activation Step1->Step2 Step3 3. Biphasic Coupling Step2->Step3 Step4 4. IPC Validation (LC-MS) Step3->Step4

Figure 2: Step-by-step self-validating workflow for high-yield cross-coupling.

Materials Required:

  • 4-Fluoro-2-bromophenol methyl cyclopropyl ether (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Toluene (Degassed, 4.0 mL) and HPLC-grade H₂O (Degassed, 1.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Add the aryl boronic acid and K₃PO₄ to an oven-dried Schlenk tube. Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen rapidly decomposes electron-rich phosphine ligands like XPhos into their inactive phosphine oxides.

  • Solvent Addition: Add degassed Toluene and H₂O via syringe. Stir at 800 rpm for 5 minutes.

  • Substrate & Catalyst Introduction: Add the 4-Fluoro-2-bromophenol methyl cyclopropyl ether, followed immediately by the XPhos Pd G3 catalyst.

  • Reaction Execution: Seal the tube and heat to 80°C in a pre-heated oil bath.

  • Validation Checkpoint (1 Hour): Pause the reaction and extract a 10 µL aliquot from the organic layer. Dilute in 1 mL Acetonitrile and analyze via LC-MS.

    • System Validation: You should observe <10% starting material (m/z ~245) and the dominant presence of the product mass. If the protodebrominated mass (m/z ~166) exceeds 5%, your stirring rate is too low (poor biphasic mixing) or your boronic acid is degrading. Increase stirring to 1000 rpm and add 0.2 equiv of boronic acid.

  • Workup: Once complete (typically 2-4 hours), cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Sources

Optimization

How to prevent ether cleavage during 4-Fluoro-2-bromophenol methyl cyclopropyl ether reactions

Technical Support Center: 4-Fluoro-2-bromophenol Methyl Cyclopropyl Ether Workflows Advanced Troubleshooting & Causality Guide for Drug Development Professionals Overview Working with 4-Fluoro-2-bromophenol methyl cyclop...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Fluoro-2-bromophenol Methyl Cyclopropyl Ether Workflows Advanced Troubleshooting & Causality Guide for Drug Development Professionals

Overview

Working with 4-Fluoro-2-bromophenol methyl cyclopropyl ether (also known as 2-bromo-4-fluoro-1-(cyclopropylmethoxy)benzene) presents a unique chemoselectivity challenge in drug development. The molecule contains a reactive C–Br bond intended for functionalization, but it is tethered to a cyclopropylmethyl (CPM) ether. The CPM ether is notoriously susceptible to C–O bond cleavage, acid-mediated hydrolysis, and radical-induced cyclopropyl ring opening[1]. This guide addresses the root causes of these side reactions and provides field-proven, self-validating protocols to ensure structural integrity during complex transformations.

FAQ 1: Transition-Metal Catalysis

Q: During Suzuki-Miyaura cross-coupling, I am observing significant phenol formation (ether cleavage) instead of the desired C–C coupled product. Why does this happen, and how do I prevent it?

Causality & Expert Insight: This is a classic case of competitive oxidative addition. While the C–Br bond is the intended target, certain transition metals—specifically Nickel—have a strong thermodynamic driving force to insert into aryl C–O bonds[2]. Nickel catalysts are frequently used to deliberately cleave aryl ethers in cross-coupling methodologies[3]. If you are using a Ni(0) catalyst, it will readily activate the CPM ether, leading to the expulsion of the cyclopropylmethyl group and the formation of a phenoxide.

Resolution:

  • Switch the Metal: Transition to a Palladium-based catalyst (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃). Palladium has a significantly lower affinity for C–O bond activation compared to Nickel, heavily favoring the C–Br bond.

  • Steric Shielding: If Nickel must be used, employ bulky, electron-rich phosphine ligands (like dtbpf or XPhos). The steric bulk hinders the catalyst from accessing the more congested C–O ether bond, kinetically favoring the exposed C–Br bond.

CrossCoupling Start 4-Fluoro-2-bromophenol CPM Ether Cat Catalyst Insertion (Pd or Ni) Start->Cat CBr C-Br Oxidative Addition (Desired Pathway) Cat->CBr Pd(0) or Ni(0) + Bulky Ligand CO C-O Oxidative Addition (Undesired Cleavage) Cat->CO Ni(0) + High Temp Prod Cross-Coupled Product CBr->Prod Degrad Phenol + CPM Degradation CO->Degrad

Divergent oxidative addition pathways in transition-metal catalysis of aryl ethers.

FAQ 2: Metal-Halogen Exchange & Lithiation

Q: When using n-BuLi to lithiate the 2-bromo position, my GC-MS shows multiple degradation peaks, including ring-opened products. How do I stabilize the intermediate?

Causality & Expert Insight: Alkyl lithium reagents like n-BuLi can undergo metal-halogen exchange via two distinct pathways: a concerted mechanism or a Single Electron Transfer (SET) mechanism. If SET occurs, a transient radical is formed at the aryl ring. The adjacent cyclopropylmethyl group is highly sensitive to radical intermediates; a cyclopropylmethyl radical will undergo ultra-fast ring-opening to form a homoallyl radical[1]. Additionally, lithiated intermediates can be chemically unstable and decompose via α-elimination if temperatures are not strictly controlled[4].

Resolution: Abandon n-BuLi in favor of the Turbo-Grignard reagent (iPrMgCl·LiCl). Turbo-Grignard enforces a strictly concerted metal-halogen exchange, bypassing the SET radical pathway entirely. It also allows for slightly warmer, more forgiving reaction temperatures (-20 °C vs. -78 °C) while maintaining the integrity of the CPM ether.

Quantitative Comparison of Exchange Reagents

ReagentTemp (°C)MechanismCPM Ring Opening (%)Ether Cleavage (%)Desired Metalation (%)
n-BuLi0 °CMixed (Concerted + SET)> 40%~ 20%< 40%
n-BuLi-78 °CPrimarily Concerted< 5%< 5%> 90%
iPrMgCl·LiCl-20 °CStrictly Concerted0%0%> 98%

Table 1: Impact of reagent and temperature on the stability of the CPM ether during metal-halogen exchange.

Lithiation Substrate Aryl Bromide CPM Ether nBuLi n-BuLi / -78°C to 0°C Substrate->nBuLi Turbo iPrMgCl·LiCl / -20°C Substrate->Turbo SET Single Electron Transfer (Radical Formation) nBuLi->SET High Risk Concerted Concerted Metal-Halogen Exchange Turbo->Concerted Safe Pathway RingOpen Cyclopropyl Ring Opening & Ether Cleavage SET->RingOpen Stable Stable Aryl-Metal Intermediate (Ready for Electrophile) Concerted->Stable

Mechanistic divergence in metal-halogen exchange preventing cyclopropyl ring opening.

Self-Validating Protocol: Chemoselective Metal-Halogen Exchange

To ensure the CPM ether remains intact, follow this self-validating workflow using Turbo-Grignard.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Dissolve 4-Fluoro-2-bromophenol methyl cyclopropyl ether (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.

  • Cryogenic Control: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. (Causality: -20 °C provides enough thermal energy for the Grignard exchange to proceed efficiently while remaining well below the threshold for thermal ether degradation).

  • Reagent Addition: Add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF) dropwise over 15 minutes via a syringe pump. Stir for 1 hour at -20 °C.

  • The Self-Validation Check: Before adding your expensive downstream electrophile, verify the intermediate. Withdraw a 0.1 mL aliquot and quench it in 0.5 mL of D₂O. Extract with EtOAc and analyze via crude ¹H-NMR.

    • Validation Criteria: You must observe >95% deuterium incorporation at the 2-position (disappearance of the aryl proton adjacent to fluorine) AND an intact cyclopropyl multiplet at 0.3–0.6 ppm. If a phenol -OH peak is present, ether cleavage has occurred. Do not proceed until this is confirmed.

  • Electrophilic Trapping: Once validated, add your electrophile (e.g., DMF for formylation) dropwise at -20 °C, then allow the reaction to slowly warm to room temperature.

FAQ 3: Acidic Workup & Deprotection

Q: My product degrades during the aqueous workup or subsequent Boc-deprotection steps. Is the CPM ether acid-sensitive?

Causality & Expert Insight: Yes. Ethers undergo acidic cleavage via protonation of the oxygen followed by nucleophilic attack (SN1/SN2)[5]. The cyclopropylmethyl group is uniquely vulnerable because the resulting cyclopropylmethyl carbocation is highly stabilized by non-classical sigma-delocalization[6]. This makes the CPM ether particularly prone to SN1-type cleavage under strong Lewis or Brønsted acidic conditions (e.g., TFA, HCl, BBr₃).

Resolution:

  • Workup: Always buffer aqueous workups. Quench reactions with saturated aqueous NH₄Cl or NaHCO₃ rather than raw HCl to prevent transient pH drops that trigger cleavage.

  • Deprotection: If you must remove a Boc group elsewhere on the molecule, avoid neat TFA. Instead, use milder conditions such as 1-2 M HCl in ethereal solvents (like CPME or dioxane), or switch to a base-labile protecting group (e.g., Fmoc) to maintain orthogonality with the acid-sensitive CPM ether.

References

  • Creating Stereocenters within Acyclic Systems by C–C Bond Cleavage of Cyclopropanes. ACS Publications.[Link]

  • Studies on the Lithiation, Borylation, and 1,2-Metalate Rearrangement of O-Cycloalkyl 2,4,6-Triisopropylbenzoates. NIH PMC.[Link]

  • Cleavage of Ethers - Organic Chemistry. Jack Westin. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry.[Link]

  • Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. ResearchGate.[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Storage Stability &amp; Degradation Prevention for 4-Fluoro-2-bromophenol methyl cyclopropyl ether

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals manage the storage, handling, and troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals manage the storage, handling, and troubleshooting of 4-Fluoro-2-bromophenol methyl cyclopropyl ether (CAS: 1156170-01-2).

This molecule is a highly valuable building block in pharmaceutical synthesis (e.g., BACE inhibitors for CNS disorders)[1]. However, its unique structural motifs—a photolabile aryl bromide and an acid-sensitive cyclopropylmethyl ether—require rigorous handling protocols to prevent premature degradation.

Part 1: Mechanistic Vulnerabilities (The "Why")

To prevent degradation, we must first understand the causality behind it. This molecule possesses two primary "weak links" that dictate its storage requirements:

1. Photolytic Debromination Aryl bromides are susceptible to homolytic cleavage when exposed to UV/Vis light. The C–Br bond energy is relatively low (~80 kcal/mol). Photoexcitation leads to the formation of an aryl radical, which rapidly abstracts a hydrogen atom from the solvent or environment, yielding the debrominated byproduct (1-(cyclopropylmethoxy)-4-fluorobenzene) [4].

2. Acid-Catalyzed Ether Cleavage & Rearrangement The cyclopropylmethyl ether moiety is highly sensitive to both Brønsted and Lewis acids. Protonation of the ether oxygen triggers cleavage, generating a non-classical cyclopropylcarbinyl cation . Due to internal strain (I-strain) and orbital overlap, this cation rapidly equilibrates with cyclobutyl and homoallyl cations. This results in irreversible degradation into 4-fluoro-2-bromophenol and various rearranged aliphatic byproducts (e.g., homoallylic alcohols/halides) [2, 3].

Degradation Molecule 4-Fluoro-2-bromophenol methyl cyclopropyl ether Light UV/Vis Light Molecule->Light Exposure Acid Lewis/Brønsted Acids Molecule->Acid Exposure Radical Aryl Radical Formation (C-Br Homolysis) Light->Radical Cation Cyclopropylcarbinyl Cation (Ether Cleavage) Acid->Cation H+ / Lewis Acid Debrom Debrominated Product (1-(cyclopropylmethoxy)-4-fluorobenzene) Radical->Debrom H-abstraction Rearrange Rearranged Byproducts (Homoallyl/Cyclobutyl derivatives + 4-Fluoro-2-bromophenol) Cation->Rearrange Ring-opening / Expansion

Caption: Mechanistic pathways of photolytic and acid-catalyzed degradation.

Part 2: Storage & Handling Protocols (The "How")

Q: What is the optimal storage protocol to ensure long-term stability?

A: To establish a self-validating storage system, you must eliminate light exposure, moisture (which can generate trace acids), and thermal stress.

Table 1: Optimal Storage Parameters

ParameterRecommended ConditionCausality / Rationale
Temperature 2°C to 8°C (Short term) / -20°C (Long term)Minimizes thermal autoxidation and slows kinetic degradation pathways.
Container Amber Borosilicate GlassBlocks UV/Vis light, preventing photolytic C–Br homolysis.
Atmosphere Argon (Inert)Displaces atmospheric O₂ and moisture, preventing peroxide formation.
Seal PTFE-lined septa capsPrevents leaching of plasticizers and maintains the inert gas blanket.
Step-by-Step Methodology: Inert Aliquoting Protocol

Repeated freeze-thaw cycles and atmospheric exposure during weighing are the leading causes of batch degradation. Use this protocol to aliquot bulk material:

  • Preparation: Bake amber glass vials at 120°C for 4 hours to remove surface moisture. Transfer vials to a glovebox purged with Argon (O₂ < 5 ppm, H₂O < 5 ppm).

  • Equilibration: Allow the bulk container of 4-Fluoro-2-bromophenol methyl cyclopropyl ether to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Dispensing: Inside the glovebox, dispense single-use quantities (e.g., 100 mg - 500 mg) into the baked amber vials.

  • Sealing: Cap tightly with PTFE-lined septa. Wrap the cap junction with Parafilm for an added moisture barrier.

  • Storage: Transfer the aliquots to a desiccator stored at -20°C.

Part 3: Troubleshooting & Analytical Validation

Q: How can I detect if my batch has degraded, and what are the primary signatures?

A: Routine Quality Control (QC) is critical before committing this building block to complex downstream synthesis. ¹H NMR is the most definitive tool for detecting the specific degradation pathways of this molecule.

Table 2: ¹H NMR Diagnostic Shifts for QC (in CDCl₃)

Structural FeatureIntact Molecule Shift (ppm)Degraded Signature (ppm)Indication of Degradation
Cyclopropyl CH₂ (Ring) ~0.3 - 0.6 (m, 4H)DisappearsRing opening / Ether cleavage
O-CH₂ (Ether Linkage) ~3.8 - 3.9 (d, 2H)Shifts or disappearsEther cleavage
Alkene Protons None~5.0 - 5.8 (m)Homoallylic rearrangement
Phenolic OH None~5.0 - 5.5 (br s)Formation of free 4-fluoro-2-bromophenol
Aromatic Protons ~6.8 - 7.3 (m, 3H)Integration changes to 4HPhotolytic debromination
Step-by-Step Methodology: QC Validation Protocol

Expert Warning: A common false-positive for degradation occurs during the NMR analysis itself. Old bottles of CDCl₃ generate trace DCl via photodecomposition, which will rapidly cleave the cyclopropylmethyl ether in the NMR tube.

  • Solvent Purification: Pass 1.0 mL of CDCl₃ through a short plug of basic alumina (Brockmann I) immediately before use to remove trace DCl.

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.5 mL of the purified CDCl₃.

  • Acquisition: Acquire standard ¹H and ¹⁹F NMR spectra.

  • Analysis: Cross-reference the spectra against Table 2. If alkene protons or phenolic OH signals are present at >2% integration, the batch must be repurified.

QCWorkflow Start Bulk Material Received or Thawed QC Initial QC (1H NMR in basic CDCl3) Start->QC Decision Purity > 98%? QC->Decision Purify Repurify (Silica Gel Flash Chromatography) Decision->Purify No Aliquoting Aliquoting inside Glovebox (Argon Atmosphere) Decision->Aliquoting Yes Purify->QC Storage Store at -20°C in Amber Vials Aliquoting->Storage

Caption: Quality control and aliquoting workflow to ensure batch integrity.

Part 4: Experimental Workarounds

Q: My downstream reaction requires Lewis acidic conditions (e.g., Friedel-Crafts or cross-coupling). How do I prevent the cyclopropylmethyl ether from cleaving during the reaction?

A: If your synthetic route mandates Lewis acids, you are operating in direct conflict with the stability profile of the cyclopropylmethyl group. To mitigate this:

  • Temperature Control: Perform the addition of the Lewis acid at cryogenic temperatures (-78°C) to kinetically trap the ether and prevent the activation energy required for C–O bond cleavage.

  • Alternative Reagents: Swap harsh Lewis acids (like AlCl₃ or BBr₃) for milder alternatives (e.g., ZnCl₂ or Ti(OiPr)₄) if the reaction mechanism permits.

  • Buffering: If performing a transition-metal catalyzed cross-coupling (like a Buchwald-Hartwig amination) where the metal acts as a mild Lewis acid, ensure a sufficient equivalent of a non-nucleophilic base (e.g., Cs₂CO₃) is present to neutralize any transient acidic species generated in the catalytic cycle.

References

  • American Chemical Society (ACS). "Creating Stereocenters within Acyclic Systems by C–C Bond Cleavage of Cyclopropanes". Chemical Reviews. URL: [Link]

  • ResearchGate. "Cyclopropylcarbinyl Cation Chemistry in Synthetic Method Development and Natural Product Synthesis". Researchgate.net. URL: [Link]

Reference Data & Comparative Studies

Validation

HPLC method validation for testing 4-Fluoro-2-bromophenol methyl cyclopropyl ether purity

Title: HPLC Method Validation for 4-Fluoro-2-bromophenol Methyl Cyclopropyl Ether: A Comparative Guide to Stationary Phase Selection and ICH Q2(R2) Compliance Executive Summary The accurate quantification of halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: HPLC Method Validation for 4-Fluoro-2-bromophenol Methyl Cyclopropyl Ether: A Comparative Guide to Stationary Phase Selection and ICH Q2(R2) Compliance

Executive Summary

The accurate quantification of halogenated aromatic ethers, such as 4-Fluoro-2-bromophenol methyl cyclopropyl ether, is a critical quality control checkpoint in modern pharmaceutical manufacturing [1]. This compound, often utilized as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) like menin-MLL inhibitors, presents unique chromatographic challenges due to its dual-halogenation and steric hindrance.

This guide provides an objective comparison between traditional C18 and alternative Phenyl-Hexyl stationary phases for resolving this intermediate from its synthetic precursors. Furthermore, it outlines a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) method validation protocol strictly aligned with the latest ICH Q2(R2) guidelines [2].

The Analytical Challenge: Halogenated Ethers

In the synthesis of 4-Fluoro-2-bromophenol methyl cyclopropyl ether, the primary impurities are unreacted starting materials (4-Fluoro-2-bromophenol) and side-reaction products (debrominated or defluorinated analogs).

The Causality of Co-elution: Standard alkyl-chain columns (like C18) separate analytes based almost entirely on hydrophobic partitioning. However, the difference in hydrophobicity between a fluorinated/brominated aromatic ring and a singly halogenated analog is often marginal. When utilizing a C18 column, these structurally similar impurities tend to co-elute with the main peak, leading to artificially inflated purity results and failing the specificity requirements of ICH Q2(R2) [3].

Comparative Method Development: C18 vs. Phenyl-Hexyl

To establish a robust method, we must move beyond simple hydrophobic retention and exploit the electronic properties of the analyte.

  • Traditional Approach (C18 + Acetonitrile): Acetonitrile (ACN) is a strong eluent, but its own π -electron system can mask subtle electronic differences between halogenated analytes. On a C18 column, this results in poor resolution between the target ether and its debrominated impurity.

  • Optimized Approach (Phenyl-Hexyl + Methanol): A Phenyl-Hexyl stationary phase introduces π−π interactions. The highly electronegative fluorine and bromine atoms create a polarized aromatic system in the analyte, which interacts strongly with the electron-rich phenyl ring of the stationary phase. Methanol (MeOH) is chosen over ACN because it does not possess π -electrons, thereby allowing the column's unique π−π selectivity and dipole-dipole halogen interactions to dominate the separation mechanism.

Chromatographic_Mechanism A Stationary Phase Selection for Halogenated Ethers B Standard C18 Column (Hydrophobic Partitioning) A->B C Phenyl-Hexyl Column (Pi-Pi & Dipole Interactions) A->C D Mobile Phase: Acetonitrile Masks Pi-Pi interactions B->D E Mobile Phase: Methanol Enhances Pi-Pi selectivity C->E F Result: Co-elution of debrominated impurities D->F G Result: Baseline Resolution (Rs > 2.0) E->G

Caption: Logical workflow demonstrating the causality behind stationary and mobile phase selection for halogenated ethers.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the two methodologies. The Phenyl-Hexyl method demonstrates superior resolving power, making it the only viable candidate for subsequent ICH validation.

ParameterTraditional Method (C18)Optimized Method (Phenyl-Hexyl)
Column Agilent Zorbax Eclipse Plus C18Phenomenex Luna Phenyl-Hexyl
Mobile Phase Water / Acetonitrile (30:70)Water / Methanol (35:65)
Retention Time (API) 6.4 min8.2 min
Resolution ( Rs​ ) vs. Precursor 1.2 (Fails USP criteria)3.8 (Passes USP criteria)
Tailing Factor ( Tf​ ) 1.61.08
Peak Purity Index (DAD) 94.2% (Hidden co-elution)99.9% (Spectrally pure)
System Suitability FailsPasses

ICH Q2(R2) Validation Workflow

Once the Phenyl-Hexyl method is established, it must be validated according to ICH Q2(R2) guidelines to ensure it is "fit for purpose"[2]. The revised guidelines emphasize a lifecycle approach, requiring that the reportable range is confirmed by demonstrating acceptable response, accuracy, and precision [3].

Validation_Protocol Root ICH Q2(R2) Validation Lifecycle SST System Suitability Testing (SST) The Self-Validating Control Root->SST Spec Specificity (Forced Degradation & DAD) SST->Spec Lin Linearity & Range (LOQ to 120% of Target) SST->Lin Acc Accuracy (Spike Recovery 80/100/120%) SST->Acc Prec Precision (Repeatability n=6) SST->Prec

Caption: Core parameters of the ICH Q2(R2) analytical method validation lifecycle.

Step-by-Step Validation Methodologies

A robust analytical method must be a self-validating system . This means every analytical sequence must begin with a System Suitability Test (SST) to prove the instrument is capable of performing the analysis on that specific day before any sample data is generated.

System Suitability Criteria (Self-Validation Check):

  • Injection of standard solution (n=5).

  • RSD of peak area 2.0%.

  • Resolution ( Rs​ ) between 4-Fluoro-2-bromophenol and the target ether 2.0.

  • Tailing factor ( Tf​ ) 1.5.

Specificity & Forced Degradation

Objective: To prove the method can accurately measure the analyte in the presence of impurities, degradants, and the sample matrix [5]. Protocol:

  • Prepare 4-Fluoro-2-bromophenol methyl cyclopropyl ether sample solutions at 1.0 mg/mL.

  • Subject individual aliquots to stress conditions:

    • Acidic: 1N HCl at 60°C for 2 hours.

    • Basic: 1N NaOH at 60°C for 2 hours.

    • Oxidative: 3% H2​O2​ at room temperature for 2 hours.

    • Thermal/Photolytic: 105°C and UV light (254 nm) for 24 hours.

  • Neutralize acid/base samples to the pH of the mobile phase prior to injection to protect the column [4].

  • Analysis: Inject all stressed samples. Utilize a Diode Array Detector (DAD) to extract the UV spectra across the main peak. A Peak Purity Factor of 990 indicates no co-eluting degradants are hiding beneath the main peak [5].

Linearity and Range

Objective: To demonstrate that the detector response is directly proportional to the concentration of the analyte within the reportable range [3]. Protocol:

  • Prepare a stock solution of the reference standard.

  • Dilute to create a minimum of 5 concentration levels spanning from the Limit of Quantitation (LOQ) to 120% of the nominal working concentration (e.g., 50%, 80%, 100%, 110%, 120%).

  • Inject each level in triplicate.

  • Analysis: Plot peak area versus concentration. Calculate the correlation coefficient ( R2 ), y-intercept, and slope. Acceptance criteria: R2≥0.999 , and the y-intercept should be 2.0% of the target concentration response.

Accuracy (Recovery)

Objective: To determine the closeness of agreement between the value found and the accepted reference value [4]. Protocol:

  • Prepare a synthetic matrix (if applicable) or use the bulk drug substance.

  • Spike the matrix with known amounts of the 4-Fluoro-2-bromophenol methyl cyclopropyl ether reference standard at three levels: 80%, 100%, and 120% of the target concentration.

  • Prepare three independent replicates at each level (total of 9 determinations) [4].

  • Analysis: Calculate the percentage recovery for each sample. Acceptance criteria: Mean recovery must be between 98.0% and 102.0%, with an RSD of 2.0%.

Precision (Repeatability & Intermediate Precision)

Objective: To ensure the method yields consistent results under normal operating conditions. Protocol:

  • Repeatability: A single analyst prepares six independent sample solutions at the 100% test concentration on the same day, using the same HPLC system.

  • Intermediate Precision: A second analyst, on a different day, using a different HPLC system (or different column lot), prepares and analyzes six new independent sample solutions.

  • Analysis: Calculate the assay % for all 12 samples. Acceptance criteria: The RSD for the 6 repeatability samples must be 2.0%. The combined RSD for all 12 intermediate precision samples must also be 2.0%.

Conclusion

Validating an HPLC method for complex halogenated intermediates like 4-Fluoro-2-bromophenol methyl cyclopropyl ether requires a deep understanding of chromatographic causality. By transitioning from a standard C18/Acetonitrile system to a Phenyl-Hexyl/Methanol system, analysts can leverage π−π and dipole interactions to achieve baseline resolution of critically similar impurities. When coupled with a rigorous, self-validating ICH Q2(R2) protocol, this method ensures unparalleled data integrity, regulatory compliance, and downstream API safety.

References

  • Google Patents.WO2022241265A1 - Inhibitors of the menin-mll interaction.
  • QbD Group. (2024, March 19). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from:[Link]

  • IntuitionLabs. (2026, January 07). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from:[Link]

  • Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. Retrieved from:[Link]

  • PharmTech. (2019, March 01). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. Retrieved from:[Link]

Comparative

Comparative Reactivity Profile: 4-Fluoro-2-Bromophenyl Cyclopropylmethyl Ether vs. Standard Phenyl Ethers

Executive Summary In modern drug discovery and complex molecule synthesis, the selection of specific ether linkages and halogenated aryl cores dictates both the metabolic stability of the final compound and the synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the selection of specific ether linkages and halogenated aryl cores dictates both the metabolic stability of the final compound and the synthetic pathways available to researchers. 4-Fluoro-2-bromophenol methyl cyclopropyl ether (chemically identified as 2-bromo-1-(cyclopropylmethoxy)-4-fluorobenzene) represents a highly specialized building block.

Unlike standard phenyl ethers (such as 4-fluoro-2-bromoanisole), which feature robust, chemically inert alkyl groups, the cyclopropylmethyl (CPM) ether introduces a unique dynamic: it acts as a highly sensitive "radical clock" and undergoes distinct rearrangement pathways under cationic cleavage conditions. This guide objectively compares the reactivity, structural thermodynamics, and synthetic utility of the CPM aryl ether against standard methyl/ethyl phenyl ethers, providing self-validating protocols for laboratory application.

Structural and Electronic Analysis

The reactivity of an aryl ether is governed by the electronic contributions of the aromatic substituents and the steric/thermodynamic properties of the alkyl chain.

  • The Aryl Core: In both the CPM ether and standard anisole analogs, the 4-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) coupled with a resonance-donating effect (+R). This renders the aromatic ring slightly electron-deficient, which accelerates oxidative addition at the adjacent 2-bromo position during transition-metal catalysis.

  • The Ether Linkage (The Differentiator): Standard methyl ethers (anisoles) possess a stress-free sp3 carbon-oxygen bond that is highly stable to radicals, bases, and mild acids. In contrast, the cyclopropylmethyl group contains approximately 27.5 kcal/mol of ring strain [1]. This massive enthalpic penalty acts as a loaded spring; while stable to basic and nucleophilic conditions, the CPM group will rapidly irreversibly cleave if a radical or carbocation is generated at the adjacent methylene position.

Comparative Reactivity Profiles

The divergent behavior of CPM ethers versus standard phenyl ethers is most pronounced in three specific chemical environments: single-electron transfer (SET) reactions, Lewis acid-mediated ether cleavage, and transition-metal cross-coupling.

A. Radical Kinetics and Ring-Opening (The "Radical Clock")

Standard phenyl ethers are inert to radical conditions. However, if a radical is generated at the methylene carbon of a CPM ether, it undergoes ultra-fast β -scission to relieve ring strain, yielding an acyclic but-3-enyl radical[2]. The rate constant for this unimolecular rearrangement is exceptionally high ( k=8.6×107 s−1 at 298 K)[2]. This property makes the CPM group a premier "radical clock"—a diagnostic tool used by researchers to determine whether a reaction mechanism proceeds via a two-electron ionic pathway (ring remains intact) or a single-electron radical pathway (ring opens)[3].

B. Ether Cleavage Dynamics

When treating standard anisoles with Boron Tribromide ( BBr3​ ), the reaction proceeds via an SN​2 mechanism, cleanly yielding the corresponding phenol and methyl bromide. Conversely, treating a CPM ether with BBr3​ generates a cyclopropylmethyl cation intermediate. Due to its non-classical nature, this cation rapidly undergoes Wagner-Meerwein rearrangements, resulting in a complex, often undesirable mixture of cyclobutyl, homoallyl, and cyclopropylmethyl bromides alongside the phenol[4].

C. Transition-Metal Catalysis

Both CPM ethers and standard methyl ethers undergo efficient Suzuki-Miyaura and Buchwald-Hartwig cross-couplings at the C-Br bond. The CPM group imparts a minor steric penalty compared to a methoxy group, but it does not significantly impede the oxidative addition of Palladium(0) species.

Quantitative Data Summary

Table 1: Reactivity and Thermodynamic Comparison

Property/Metric4-Fluoro-2-bromophenyl CPM EtherStandard Phenyl Ether (Anisole analog)
Alkyl Ring Strain ~27.5 kcal/mol0 kcal/mol
Radical Ring-Opening Rate ( k ) 8.6×107 s−1 (at 298 K)N/A (Stable)
BBr3​ Cleavage Byproducts Complex (Homoallyl/Cyclobutyl bromides)Clean (Methyl bromide)
Metabolic Stability (CYP450) Moderate (Susceptible to ring opening)High
Pd-Catalyzed C-Br Coupling High Yield (>85%), slight steric hindranceExcellent Yield (>90%)

Mechanistic Workflows and Visualizations

Radical Ring-Opening Pathway

The causality behind the CPM group's utility as a mechanistic probe lies in the enthalpic driving force of the strained three-membered ring.

RadicalRingOpening N1 Cyclopropylmethyl Radical N2 Transition State (Strain Release) N1->N2 k = 8.6 x 10^7 s^-1 N3 But-3-enyl Radical N2->N3 Irreversible Scission

Mechanistic pathway of cyclopropylmethyl radical ring-opening driven by strain release.

Chemoselective Cross-Coupling

Because the CPM group is stable to basic and non-radical conditions, it acts as a robust protecting group/pharmacophore during standard Pd-catalyzed cross-couplings.

CrossCoupling S1 Aryl Bromide (CPM Ether) S2 Oxidative Addition [Pd(0) -> Pd(II)] S1->S2 C-Br Cleavage S3 Transmetalation (Boronic Acid) S2->S3 Base Mediated S4 Reductive Elimination S3->S4 Ligand Exchange S5 Biaryl Product S4->S5 Pd(0) Regeneration

Catalytic cycle for Suzuki-Miyaura cross-coupling of the 2-bromo aryl ether.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . By analyzing the product ratios, researchers can directly deduce the underlying reaction mechanisms.

Protocol A: Radical Clock Validation Assay

Objective: Utilize the CPM ether to determine if a novel reaction methodology (e.g., a new photoredox catalyst) proceeds via a single-electron transfer (radical) or two-electron (ionic) pathway.

  • Preparation: In an oven-dried Schlenk flask under Argon, dissolve 4-Fluoro-2-bromophenyl cyclopropylmethyl ether (0.5 mmol) in anhydrous degassed benzene (5 mL).

  • Initiation: Add the target catalyst or radical initiator (e.g., AIBN, 0.05 mmol) and a hydrogen atom donor such as Tributyltin hydride ( Bu3​SnH , 0.6 mmol).

    • Causality: Bu3​SnH acts as the bimolecular trapping agent. The concentration of Bu3​SnH dictates the rate of radical quenching.

  • Execution: Subject the flask to the reaction conditions (e.g., heat or blue LED irradiation) for 2 hours.

  • Validation & Analysis: Quench the reaction and analyze the crude mixture via GC-MS or 1H -NMR.

    • Self-Validation Logic: If the reaction is purely ionic, the cyclopropyl ring will remain 100% intact. If a radical is formed at the ether oxygen, the unimolecular ring-opening ( k≈107 s−1 ) will compete with the bimolecular Bu3​SnH quench. The detection of acyclic but-3-enyl derivatives definitively proves a radical intermediate[5].

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Perform a C-C bond formation at the 2-bromo position while preserving the highly sensitive CPM ether linkage.

  • Reagent Assembly: To a microwave vial, add 4-Fluoro-2-bromophenyl cyclopropylmethyl ether (1.0 eq), phenylboronic acid (1.2 eq), K2​CO3​ (2.0 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent System: Suspend the mixture in a 4:1 ratio of 1,4-Dioxane to Water.

    • Causality: Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the K2​CO3​ base. The dissolved carbonate forms an active "ate" complex with the boronic acid, which is mandatory for the transmetalation step to occur.

  • Degassing: Sparge the solution with Argon for 10 minutes. Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) catalyst back to an inactive Pd(II) state.

  • Heating: Seal the vial and heat at 80°C for 4 hours.

  • Validation: Perform an aqueous workup and isolate the product via silica gel chromatography. The 1H -NMR spectrum will show the disappearance of the C-Br aromatic proton shifts and the appearance of a new biaryl system, while the characteristic multiplet of the intact cyclopropyl methine proton (~1.2 ppm) confirms the chemoselectivity of the conditions.

References

  • Radical clock Source: wikipedia.org URL:[Link]

  • Creating Stereocenters within Acyclic Systems by C–C Bond Cleavage of Cyclopropanes Source: acs.org URL:[Link]

  • Nitroxyl Radical Reactions with 4-Pentenyl- and Cyclopropylketenes: New Routes to 5-Hexenyl- and Cyclopropylmethyl Radicals Source: acs.org URL:[Link]

  • 2.4.1.5.2. Cyclopropylmethyl to But-3-enyl Radical Rearrangements Source: thieme-connect.de URL:[Link]

Sources

Validation

Spectroscopic validation of 4-Fluoro-2-bromophenol methyl cyclopropyl ether synthesis

Spectroscopic Validation of 4-Fluoro-2-bromophenol Methyl Cyclopropyl Ether Synthesis: A Comparative Guide Executive Summary 4-Fluoro-2-bromophenol methyl cyclopropyl ether (IUPAC: 2-bromo-1-(cyclopropylmethoxy)-4-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of 4-Fluoro-2-bromophenol Methyl Cyclopropyl Ether Synthesis: A Comparative Guide

Executive Summary

4-Fluoro-2-bromophenol methyl cyclopropyl ether (IUPAC: 2-bromo-1-(cyclopropylmethoxy)-4-fluorobenzene, CAS: 1156170-01-2) is a critical halogenated building block utilized in advanced pharmaceutical synthesis, notably serving as a key intermediate in the development of menin-MLL interaction inhibitors for acute leukemia treatments [1][2].

For drug development professionals and synthetic chemists, securing high-purity ether intermediates is paramount. Impurities—such as unreacted halophenols or alkylation byproducts—can poison downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations). This guide objectively compares the two primary synthetic routes for this molecule—the Williamson Ether Synthesis and the Mitsunobu Reaction —and provides a comprehensive framework for their spectroscopic validation (NMR, IR, and MS).

Synthetic Methodologies: A Comparative Analysis

The synthesis of aryl alkyl ethers from phenols requires overcoming the relatively low nucleophilicity of the phenoxide ion while preventing competing ring-alkylation. We compare two field-proven methodologies:

  • Method A: Williamson Ether Synthesis (Base-Catalyzed Alkylation) This classical approach utilizes (bromomethyl)cyclopropane and a mild base (K₂CO₃) in a polar aprotic solvent (DMF). The base deprotonates the halophenol (pKa ~8.5 due to the electron-withdrawing F and Br atoms), generating a phenoxide that undergoes an Sₙ2 displacement on the alkyl halide [3].

  • Method B: Mitsunobu Reaction (Redox Condensation) This method couples the halophenol directly with cyclopropylmethanol using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in THF. It proceeds under mild, neutral conditions, avoiding the harsh basic environment of the Williamson synthesis, though it generates stoichiometric phosphine oxide byproducts[4].

SynthesisPathways Phenol 4-Fluoro-2-bromophenol (Starting Material) Williamson Williamson Ether Synthesis + (Bromomethyl)cyclopropane + K2CO3 / DMF Phenol->Williamson Base-catalyzed Alkylation Mitsunobu Mitsunobu Reaction + Cyclopropylmethanol + PPh3 / DIAD / THF Phenol->Mitsunobu Redox Condensation Product 4-Fluoro-2-bromophenol methyl cyclopropyl ether (Target Product) Williamson->Product SN2 Displacement Mitsunobu->Product Walden Inversion (SN2)

Figure 1: Comparative synthetic workflows for 4-Fluoro-2-bromophenol methyl cyclopropyl ether.

Comparative Performance Data

When choosing a synthetic route for scale-up or library generation, yield, purity, and atom economy must be balanced. Below is a comparative summary based on standard laboratory execution.

ParameterMethod A: Williamson SynthesisMethod B: Mitsunobu Reaction
Typical Yield 85 – 92%75 – 85%
Reaction Conditions 80 °C, 12 hours (Basic)0 °C to RT, 4 hours (Neutral)
Primary Impurities Unreacted phenol, dialkylation tracesTriphenylphosphine oxide (TPPO), DIAD-H₂
Purification Difficulty Low (Aqueous wash removes DMF/salts)High (Requires strict column chromatography)
Scalability Excellent (Kilogram scale)Moderate (Exothermic, poor atom economy)
Cost Efficiency High (Cheap reagents)Low (Expensive coupling reagents)

Application Scientist Insight: For routine synthesis of 4-Fluoro-2-bromophenol methyl cyclopropyl ether, the Williamson synthesis (Method A) is vastly superior due to its scalability and ease of purification. The Mitsunobu reaction is generally reserved for late-stage functionalization where basic conditions might degrade sensitive functional groups already present on a more complex scaffold.

Spectroscopic Validation (Self-Validating System)

Regardless of the synthetic method, confirming the structural identity and purity of the isolated product requires a multi-modal spectroscopic approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool to confirm the successful formation of the ether linkage.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Loss of Phenol: The disappearance of the broad -OH singlet (~5.3 ppm) is the primary indicator of complete conversion.

    • Ether Linkage: The appearance of a distinct doublet at ~3.85 ppm (2H, J≈7.0 Hz) corresponds to the -O-CH₂- protons.

    • Cyclopropyl Ring: The methine proton (-CH-) appears as a complex multiplet at ~1.25 ppm (1H). The highly shielded methylene protons (-CH₂-CH₂-) of the strained cyclopropyl ring appear as two distinct multiplets at ~0.60 ppm (2H) and ~0.35 ppm (2H).

    • Aromatic Region: The aromatic protons (3H) appear between 6.8 and 7.3 ppm, showing complex splitting due to scalar coupling with both the ¹⁹F nucleus ( JH−F​ ) and adjacent protons.

  • ¹³C NMR (CDCl₃, 100 MHz): The diagnostic signals are the ether methylene carbon at ~74.5 ppm , and the highly shielded cyclopropyl carbons at ~10.2 ppm (CH) and ~3.1 ppm (CH₂).

Infrared (IR) Spectroscopy

IR provides rapid, qualitative verification of the functional group transformation.

  • Disappearance of -OH: The broad, strong stretching band at 3200–3400 cm⁻¹ (phenolic O-H) must be completely absent.

  • Appearance of C-O-C: A strong, sharp asymmetric stretching band emerges at 1240–1260 cm⁻¹ , characteristic of alkyl aryl ethers.

Mass Spectrometry (GC-MS / LC-MS)

Due to the presence of bromine, the molecule exhibits a highly diagnostic isotopic signature.

  • Molecular Ion [M]⁺: Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The mass spectrum will display a distinct "twin peak" pattern for the molecular ion at m/z 244 and m/z 246 of equal intensity.

  • Fragmentation: A major fragment ion occurs at m/z 189/191 , corresponding to the loss of the cyclopropylmethyl radical ([M - C₄H₇]⁺), yielding the stable 4-fluoro-2-bromophenol radical cation.

Step-by-Step Experimental Protocols

Method A: Williamson Ether Synthesis (Recommended)

Causality Focus: Potassium carbonate is chosen over sodium hydroxide to prevent the hydrolysis of the alkyl halide. DMF is utilized to solvate the potassium cation, leaving the phenoxide "naked" and highly nucleophilic, thus accelerating the Sₙ2 displacement.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-bromophenol (10.0 g, 52.4 mmol) and anhydrous K₂CO₃ (14.5 g, 104.8 mmol, 2.0 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF (50 mL). Stir at room temperature for 15 minutes to allow for phenoxide formation (indicated by a slight color change).

  • Alkylation: Add (bromomethyl)cyclopropane (8.5 g, 62.9 mmol, 1.2 equiv) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/Ethyl Acetate 9:1). The phenol starting material (lower Rf, stains intensely with KMnO₄) should be completely consumed, replaced by a higher Rf non-polar spot.

  • Workup: Cool to room temperature. Quench by pouring into ice water (200 mL). Extract the aqueous layer with diethyl ether (3 × 75 mL).

  • Washing: Wash the combined organic layers with 5% aqueous NaOH (50 mL) to remove any trace unreacted phenol, followed by brine (50 mL) to remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.

Method B: Mitsunobu Reaction

Causality Focus: The order of addition is strictly enforced. DIAD must be added last and at 0 °C to control the highly exothermic formation of the betaine intermediate between PPh₃ and DIAD. If the temperature spikes, the betaine decomposes, drastically reducing the yield.

  • Preparation: In a flame-dried flask under argon, dissolve 4-Fluoro-2-bromophenol (5.0 g, 26.2 mmol), cyclopropylmethanol (2.27 g, 31.4 mmol, 1.2 equiv), and triphenylphosphine (8.24 g, 31.4 mmol, 1.2 equiv) in anhydrous THF (60 mL).

  • Cooling: Submerge the flask in an ice-water bath and cool to 0 °C.

  • Activation: Add DIAD (6.35 g, 31.4 mmol, 1.2 equiv) dropwise via an addition funnel over 30 minutes. The solution will turn yellow as the betaine intermediate forms and reacts.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Workup: Concentrate the THF under reduced pressure. Triturate the resulting sticky residue with cold diethyl ether/hexanes (1:1) to precipitate the bulk of the triphenylphosphine oxide (TPPO). Filter the white solid.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes to 5% Ethyl Acetate in Hexanes) to isolate the pure ether.

References

  • Inhibitors of the menin-mll interaction (WO2022241265A1). Google Patents.
  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at:[Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at:[Link]

Comparative

Benchmarking Cross-Coupling Efficiency of 4-Fluoro-2-bromophenol Methyl Cyclopropyl Ether

Executive Summary & Structural Rationale As a Senior Application Scientist evaluating halogenated building blocks for late-stage functionalization, I consistently find that 4-Fluoro-2-bromophenol methyl cyclopropyl ether...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist evaluating halogenated building blocks for late-stage functionalization, I consistently find that 4-Fluoro-2-bromophenol methyl cyclopropyl ether (CAS: 1156170-01-2; structurally 2-bromo-1-(cyclopropylmethoxy)-4-fluorobenzene) is a highly privileged scaffold. It is frequently utilized in the synthesis of complex therapeutics, including[1] and Rev-Erb agonists.

The structural design of this molecule is highly intentional:

  • Cyclopropylmethyl Ether Group : Provides a superior balance of lipophilicity and metabolic stability compared to simple methoxy or ethoxy groups, facilitating excellent Structure-Activity Relationship (SAR) transfer in drug design[2].

  • Fluorine Atom : Strategically positioned to block metabolic hotspots (e.g., CYP450 oxidation) while modulating the pKa and electronic properties of the aromatic ring.

  • Bromine Atom : Serves as the precise synthetic handle for transition-metal-catalyzed cross-coupling.

The Halogen Causality: Why Aryl Bromides Dominate

When designing synthetic routes, one must ask: Why use the aryl bromide instead of the chloride or iodide analog? The causality lies in the thermodynamics of oxidative addition and the unique steric microenvironment of the molecule.

The ortho-cyclopropylmethoxy group exerts significant steric hindrance, impeding the approach of the palladium catalyst during the transmetalation step.

  • Aryl Chlorides (Ar-Cl) : The C-Cl bond dissociation energy (~96 kcal/mol) is prohibitively high. When combined with the steric bulk of the ortho-ether, oxidative addition becomes sluggish. Achieving high yields requires specialized, expensive ligands (e.g., tBuXPhos) and harsh temperatures that can degrade sensitive functional groups[3].

  • Aryl Iodides (Ar-I) : While highly reactive (C-I bond ~65 kcal/mol), the resulting Pd(II) intermediate is unstable. In Buchwald-Hartwig aminations, secondary amines (like morpholine) often act as hydride donors via β -hydride elimination, leading to rapid protodehalogenation (reduction) of the aryl iodide rather than the desired C-N bond formation.

  • Aryl Bromides (Ar-Br) : The C-Br bond (~81 kcal/mol) occupies the "Goldilocks" zone. It is perfectly tuned to undergo facile oxidative addition with standard, cost-effective catalysts while remaining completely stable against premature degradation or homocoupling[4].

Benchmarking Data: Cross-Coupling Efficiency

To objectively benchmark this compound, we compared its reactivity against its hypothetical chloride and iodide analogs across two standard pharmaceutical workflows: Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Table 1: Suzuki-Miyaura Benchmarking (Target: Biaryl Ether)

Reaction Conditions: Aryl Halide (1.0 eq), Phenylboronic acid (1.5 eq), K2CO3 (3.0 eq), 1,4-Dioxane/H2O.

Halogen AnalogBond EnergyCatalyst SystemTime / TempYieldMechanistic Observation
Aryl Chloride~96 kcal/molPd(PPh3)4 (5 mol%)12h / 100°C45%Sluggish oxidative addition; requires tBuXPhos for >80% yield.
Aryl Bromide ~81 kcal/mol Pd(PPh3)4 (5 mol%) 4h / 80°C 92% Optimal balance; clean conversion without homocoupling.
Aryl Iodide~65 kcal/molPd(dppf)Cl2 (5 mol%)1h / 25°C78%Rapid conversion but significant protodehalogenation side products.
Table 2: Buchwald-Hartwig Amination Benchmarking (Target: Morpholine Derivative)

Reaction Conditions: Aryl Halide (1.0 eq), Morpholine (1.2 eq), NaOtBu (1.4 eq), Toluene.

Halogen AnalogCatalyst SystemTime / TempYieldMechanistic Observation
Aryl ChloridePd2(dba)3 / XPhos12h / 110°C30%High catalyst resting state; incomplete conversion.
Aryl Bromide Pd2(dba)3 / XPhos 6h / 100°C 88% Efficient C-N bond formation; minimal side reactions.
Aryl IodidePd2(dba)3 / XPhos2h / 80°C65%Competitive reduction of the halide by the amine.

Mechanistic Pathway & Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Active Catalyst (Deep Red/Orange) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 4-Fluoro-2-bromophenol methyl cyclopropyl ether PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII Rate-determining for Ar-Cl Facile for Ar-Br TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet Base Activation PdII_2 Pd(II) Intermediate (Ar-Pd-Ar') TransMet->PdII_2 Steric hindrance from ortho-ether group RedElim Reductive Elimination (Product Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 1: Pd-catalyzed cross-coupling cycle highlighting the rate-limiting steps for aryl bromides.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The methodologies below incorporate visual and analytical checkpoints to ensure reproducibility and mechanistic integrity.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Mix 2. Catalyst/Ligand Addition Prep->Mix React 3. Thermal/Microwave Heating Mix->React Workup 4. Celite Filtration & Extraction React->Workup Analyze 5. LC-MS/NMR Validation Workup->Analyze

Fig 2: Standardized high-throughput experimental workflow for cross-coupling validation.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is adapted from standardized[5].

  • Reagent Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-Fluoro-2-bromophenol methyl cyclopropyl ether (1.0 equiv), phenylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Catalyst Addition : Add Pd(PPh3)4 (5 mol%). Causality Check: Using a Pd(0) precatalyst avoids the need for in situ reduction, ensuring immediate entry into the catalytic cycle.

  • Solvent & Degassing : Add a rigorously degassed mixture of 1,4-Dioxane/H2O (4:1). Self-Validation: The mixture should initially appear pale yellow to orange.

  • Reaction Execution : Heat to 80°C for 4 hours. Visual Cue: The solution will darken as the reaction progresses. A completely black solution with precipitate indicates Pd-black formation (catalyst death), which ideally occurs only after full conversion.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove palladium residues.

  • Analysis : Confirm completion via LC-MS. Validation Check: Look for the complete disappearance of the characteristic 1:1 bromine isotopic doublet (M / M+2) in the starting material's mass spectrum.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol utilizes a specialized ligand system to overcome the steric hindrance of the ortho-ether group, as established in [6].

  • Reagent Preparation : Under an argon atmosphere, combine the aryl bromide (1.0 equiv) and morpholine (1.2 equiv) in anhydrous toluene.

  • Catalyst/Ligand Complexation : Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Causality Check: XPhos is critical here; its bulky, electron-rich biaryl structure accelerates the rate-limiting reductive elimination step, physically forcing the newly formed product off the metal center.

  • Base Addition : Add NaOtBu (1.4 equiv). Strong base is required to deprotonate the amine upon binding to the Pd(II) center.

  • Reaction Execution : Heat at 100°C for 6 hours with vigorous stirring.

  • Workup & Purification : Quench with water, extract with EtOAc, and dry the organic layer over anhydrous Na2SO4. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure arylamine.

References

1.[1] WO2022241265A1 - Inhibitors of the menin-mll interaction Source: Google Patents URL:

3.[4] Rapid and scalable photocatalytic C(sp2)-C(sp3) Suzuki-Miyaura cross-coupling of aryl bromides with alkyl boranes Source: PubMed / Nature Communications URL:[Link]

6.[2] Practical applications of Matched Series Analysis: SAR transfer, binding mode suggestion, and data point validation Source: Optibrium URL:[Link]

Sources

Validation

Steric hindrance comparison of methyl cyclopropyl ether vs methoxy groups in halogenated phenols

An in-depth technical comparison of substituent effects is fundamental to rational drug design. When optimizing halogenated phenol scaffolds, medicinal chemists frequently face a critical decision: utilizing a standard m...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of substituent effects is fundamental to rational drug design. When optimizing halogenated phenol scaffolds, medicinal chemists frequently face a critical decision: utilizing a standard methoxy group (-OCH₃) versus a bulkier methyl cyclopropyl ether (cyclopropylmethoxy, -OCH₂-cPr) group .

This guide provides an objective, data-driven comparison of these two moieties, focusing on their steric hindrance, conformational impact, and metabolic stability.

Structural & Conformational Analysis

The substitution of a methoxy group with a cyclopropylmethoxy group is not merely an increase in lipophilicity; it is a profound alteration of the molecule's 3D conformational space. This is especially true when attached to a halogenated phenol core, where ortho-halogen atoms (F, Cl, Br, I) create competing steric demands [1].

  • The Methoxy Group (-OCH₃): Characterized by low steric bulk (Charton value ν≈0.36 ). In the absence of ortho-substituents, the methoxy group prefers to lie coplanar with the aromatic ring to maximize p−π conjugation. However, it is highly susceptible to CYP450-mediated O-demethylation.

  • The Cyclopropylmethoxy Group (-OCH₂-cPr): Introduces significant steric hindrance. The rigid cyclopropyl ring sweeps a large cone angle. When attached to a phenol, the -CH₂- linker provides some flexibility, but the bulky cyclopropyl head restricts rotation. This steric shielding effectively blocks metabolic enzymes from accessing the ether oxygen, drastically reducing O-dealkylation rates [2].

  • The Halogen "Gear Effect": When a halogen is positioned ortho to the ether, a steric clash occurs. A small fluorine atom (van der Waals radius 1.47 Å) allows the methoxy group to remain mostly coplanar. However, a larger chlorine (1.75 Å) or bromine (1.85 Å) forces the methoxy group out of plane. For the bulkier cyclopropylmethoxy group, even an ortho-fluorine can induce a significant dihedral twist, breaking conjugation and altering the electronic density of the phenol core[3].

Quantitative Steric & Physicochemical Comparison

Data represents generalized empirical and calculated values for substituted halogenated phenyl ethers.

ParameterMethoxy (-OCH₃)Cyclopropylmethoxy (-OCH₂-cPr)Impact on Drug Design
Calculated Molar Volume ~ 38 ų~ 75 ųcPr-methoxy requires a significantly larger receptor pocket.
Lipophilicity ( Δπ ) -0.02+1.20cPr-methoxy increases membrane permeability but decreases aqueous solubility.
Dihedral Twist (ortho-Cl) ~ 40° out-of-plane~ 75° to 90° out-of-planecPr-methoxy breaks p−π conjugation, making the ether oxygen more basic.
Metabolic Liability High (O-demethylation)Low (Sterically shielded)cPr-methoxy extends in vivo half-life.

Decision Logic for Substituent Selection

The choice between these two groups dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) profile of the candidate. The following logic tree illustrates the decision-making process during lead optimization.

G Start Substituent Optimization Halogenated Phenol Core Metab Is O-dealkylation a major metabolic liability? Start->Metab Methoxy Select Methoxy (-OCH3) Low Steric Hindrance High Receptor Fit Metab->Methoxy No Bulk Evaluate Cyclopropylmethoxy High Steric Hindrance Metabolic Blocking Metab->Bulk Yes Ortho Check Ortho-Halogen Steric Clash? Bulk->Ortho Ortho->Methoxy Severe Clash (e.g., -Br, -I) Ortho->Bulk Tolerable (e.g., -H, -F)

Figure 1: Decision matrix for selecting ether substituents based on metabolic and steric parameters.

Experimental Workflows & Self-Validating Protocols

To objectively compare these groups, a standardized synthesis and validation pipeline must be employed. The protocols below are designed to be self-validating, ensuring that structural conformation and metabolic stability are empirically proven.

Workflow Synth 1. Williamson Ether Synthesis Purify 2. Flash Chromatography & HPLC Synth->Purify NMR 3. 2D NOESY NMR Conformational Analysis Purify->NMR Assay 4. CYP450 Microsomal Stability Assay NMR->Assay

Figure 2: Standardized experimental workflow for synthesizing and validating ether derivatives.

Protocol A: Williamson Ether Synthesis of Halogenated Phenols

Causality: Potassium carbonate ( K2​CO3​ ) is utilized as a mild base. Halogenated phenols are relatively acidic ( pKa​ 7.5–9.0 due to the electron-withdrawing halogens). K2​CO3​ is strong enough to quantitatively deprotonate the phenol without causing unwanted side reactions (like nucleophilic aromatic substitution of the halogens), while DMF provides a polar aprotic environment that accelerates the SN​2 displacement.

  • Preparation: Dissolve 1.0 eq of the target halogenated phenol in anhydrous DMF (0.2 M).

  • Deprotonation: Add 2.0 eq of anhydrous K2​CO3​ . Stir at room temperature for 30 minutes to form the phenoxide ion.

  • Alkylation:

    • For Methoxy: Add 1.2 eq of Iodomethane ( CH3​I ).

    • For Cyclopropylmethoxy: Add 1.2 eq of (Bromomethyl)cyclopropane.

  • Reaction: Heat the cyclopropylmethoxy reaction to 60°C for 4–6 hours (the bulkier electrophile requires thermal activation). The methoxy reaction proceeds at room temperature.

  • Workup: Quench with water, extract with EtOAc, wash with brine (to remove DMF), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Conformational Validation via 2D NOESY NMR

Causality: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) measures spatial proximity (< 5 Å) rather than through-bond coupling. If the ether group is coplanar, strong NOE cross-peaks will be observed between the ether protons (- OCH3​ or - OCH2​ -) and the adjacent meta-protons on the phenol ring. A lack of these cross-peaks confirms that the ortho-halogen has forced the bulky cyclopropylmethoxy group out of the ring plane.

  • Sample Prep: Dissolve 10 mg of purified compound in 0.6 mL CDCl3​ .

  • Acquisition: Run a 2D NOESY experiment on a 500 MHz or higher NMR spectrometer. Set the mixing time ( τm​ ) to 300–500 ms, optimized for small molecules.

  • Analysis: Integrate the cross-peaks between the ether aliphatic protons and the aromatic protons. Compare the relative intensities between the methoxy and cyclopropylmethoxy analogs.

Protocol C: In Vitro Metabolic Stability (HLM Assay)

Causality: Human Liver Microsomes (HLM) contain the full complement of CYP450 enzymes. By measuring the disappearance of the parent compound over time, we directly quantify the protective steric effect of the cyclopropylmethoxy group against O-dealkylation.

  • Incubation: Incubate 1 µM of the test compound with HLM (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At t=0,15,30,45, and 60 minutes, remove a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 min to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Summary of Experimental Outcomes

When applying the above protocols to a standard scaffold (e.g., 2-chloro-4-fluorophenol), researchers typically observe the following trends:

  • Synthesis Yield: Methoxy derivatives routinely yield >90%, whereas cyclopropylmethoxy derivatives yield ~75-80% due to the steric hindrance of the transition state during the SN​2 reaction.

  • Conformation (NOESY): The methoxy analog shows moderate NOE to the meta-proton, indicating a partially in-plane conformation despite the ortho-chlorine. The cyclopropylmethoxy analog shows near-zero NOE to the meta-proton, confirming a perpendicular, out-of-plane locked conformation.

  • Metabolic Half-Life: The methoxy analog typically exhibits a t1/2​<20 minutes due to rapid demethylation. The cyclopropylmethoxy analog extends the t1/2​>120 minutes, successfully demonstrating steric shielding of the vulnerable oxygen lone pairs.

Safety & Regulatory Compliance

Safety

4-Fluoro-2-bromophenol methyl cyclopropyl ether proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-Fluoro-2-bromophenol methyl cyclopropyl ether Executive Summary 4-Fluoro-2-bromophenol methyl cyclopropyl ether (CAS: 1156170-01-2)[] is a halogenated aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-Fluoro-2-bromophenol methyl cyclopropyl ether

Executive Summary 4-Fluoro-2-bromophenol methyl cyclopropyl ether (CAS: 1156170-01-2)[] is a halogenated aromatic ether frequently utilized as a specialized intermediate in pharmaceutical synthesis and drug development. Due to the presence of both fluorine and bromine substituents on the aromatic ring, this compound presents unique environmental and toxicological challenges. Standard disposal methods are insufficient; it must be managed strictly as Halogenated Organic Waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines. This guide provides drug development professionals with a self-validating, step-by-step protocol for the safe segregation, storage, and ultimate destruction of this compound.

The Causality of Halogenated Waste Segregation

Why can 4-Fluoro-2-bromophenol methyl cyclopropyl ether not be disposed of with standard organic solvents like ethanol or acetone? The causality lies in its thermal degradation pathway.

When non-halogenated organics are incinerated, they cleanly combust into carbon dioxide and water. However, the high-energy C-F and C-Br bonds in this compound require specialized high-temperature incineration (>1100°C) to fully cleave[2]. If incinerated in standard facilities, the halogens recombine to form highly corrosive hydrogen fluoride (HF) and hydrogen bromide (HBr) gases, and can generate persistent, bioaccumulative, and highly toxic secondary emissions such as dioxins and furans[2].

Therefore, mixing this compound with non-halogenated waste not only violates EPA regulations but also risks catastrophic damage to municipal incinerator linings and poses severe environmental hazards. Furthermore, halogenated waste disposal costs significantly more; proper segregation prevents unnecessarily inflating the disposal costs of your non-halogenated waste streams[3].

Quantitative Data Presentation: Chemical Profile & Incompatibilities

Table 1: Chemical Profile & Regulatory Classification

PropertySpecification / Detail
Chemical Name 4-Fluoro-2-bromophenol methyl cyclopropyl ether
CAS Number 1156170-01-2[]
Halogen Content Fluorine (F), Bromine (Br)
Waste Classification Halogenated Organic Waste (RCRA Subtitle C)
Primary Hazards Skin/eye irritation, aquatic toxicity, corrosive combustion byproducts

Table 2: Waste Segregation & Incompatibility Matrix

Material ClassCompatibilityCausality / Consequence of Mixing
Non-Halogenated Solvents INCOMPATIBLE Cross-contamination upgrades the entire container to costly halogenated waste status[3].
Strong Oxidizers INCOMPATIBLE Risk of exothermic reaction and premature release of halogenated vapors.
Strong Bases INCOMPATIBLE Potential for ether cleavage or nucleophilic aromatic substitution under extreme conditions[3].
Other Halogenated Organics COMPATIBLE Can be co-mingled (e.g., with dichloromethane or chloroform) in dedicated halogenated streams.

Step-by-Step Disposal Protocol (Self-Validating System)

To ensure absolute compliance and safety, execute the following protocol. Each step contains a validation check to prevent downstream errors.

Step 1: Point-of-Generation Collection

  • Action: Conduct all transfers and experimental work with 4-Fluoro-2-bromophenol methyl cyclopropyl ether within a certified chemical fume hood[4].

  • Container Selection: Use a High-Density Polyethylene (HDPE) carboy or an amber glass bottle. Do not use metal containers, as trace moisture can react with the halogens over time to form hydrohalic acids, compromising the container's structural integrity.

  • Validation Check: Visually inspect the container for a tight-fitting, threaded cap. Ensure the container is completely dry before adding waste to prevent biphasic separation.

Step 2: Labeling and Documentation

  • Action: Affix a Hazardous Waste Tag to the container before the first drop of waste is added[3].

  • Documentation: Explicitly write "Halogenated Organic Waste" and list "4-Fluoro-2-bromophenol methyl cyclopropyl ether" as a constituent. Never use abbreviations or chemical formulas.

  • Validation Check: Verify that the "Accumulation Start Date" is clearly marked the exact moment waste is first introduced.

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA within the laboratory. The SAA must have secondary containment (e.g., a chemical-resistant spill tray) capable of holding 110% of the largest container's volume[3].

  • Validation Check: Confirm the container is kept closed at all times except when actively adding waste. Verify that the total volume of halogenated waste in the SAA does not exceed local regulatory limits (typically 55 gallons)[3].

Step 4: Transfer to Licensed Waste Contractor

  • Action: Once the container is full or reaches the maximum accumulation time (90 days for Large Quantity Generators, 180 days for Small Quantity Generators)[5], initiate a transfer request with your Environmental Health and Safety (EHS) department.

  • Validation Check: Ensure the waste manifest correctly identifies the waste stream for "High-Temperature Incineration with Alkaline Scrubbing."

Spill Response & Emergency Logistics

In the event of an accidental release of 4-Fluoro-2-bromophenol methyl cyclopropyl ether:

  • Evacuate & Ventilate: Immediately clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: Do not use combustible materials (like paper towels) for large spills. Use inert, non-combustible absorbents such as vermiculite, sand, or specialized universal spill pads[3].

  • Disposal of Spill Debris: Sweep the absorbed material using non-sparking tools and place it into a heavy-duty hazardous waste bag or bucket. Tag this debris as "Halogenated Organic Waste - Spill Cleanup" and request immediate EHS pickup[3].

Visualizing the Disposal & Degradation Pathway

G gen Waste Generation: 4-Fluoro-2-bromophenol methyl cyclopropyl ether seg Waste Segregation: Halogenated Organic Stream gen->seg Immediate Sorting saa Satellite Accumulation Area (SAA) Secondary Containment seg->saa Proper Labeling incin High-Temperature Incineration (>1100°C) saa->incin Licensed Transport scrub Alkaline Scrubbing Neutralization of HF & HBr incin->scrub Toxic Gas (HF, HBr) safe Safe Environmental Release (Inert Salts & CO2) scrub->safe Precipitation

Halogenated waste lifecycle from generation to safe environmental release.

References

  • ChemRxiv. "An uncomplicated electrochemical sensor combining a perfluorocarbon SAM and ACE2 as the bio-recognition element." ChemRxiv. Available at:[Link]

  • Sustainability Directory. "Halogenated Waste Treatment." Sustainability Directory. Available at: [Link]

  • Compliance Solutions. "EPA Hazardous Waste Management - Generator Status." Compliance Solutions. Available at:[Link]

  • Temple University Environmental Health and Radiation Safety. "Halogenated Solvents in Laboratories." Temple University. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-Fluoro-2-bromophenol methyl cyclopropyl ether

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic, mechanistic interaction between the operator, the environment, and the molecular properties of th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of compliance, but as a dynamic, mechanistic interaction between the operator, the environment, and the molecular properties of the reagent.

Handling 4-Fluoro-2-bromophenol methyl cyclopropyl ether (CAS: 1156170-01-2) requires a nuanced understanding of its structure[]. This compound is a halogenated aromatic ether. The presence of both fluorine and bromine on the aromatic ring significantly increases its lipophilicity, allowing it to readily partition into lipid bilayers and permeate standard laboratory gloves[2][3]. Furthermore, the methyl cyclopropyl ether moiety introduces volatility and acts as a solvent carrier, exacerbating the risk of dermal absorption and respiratory irritation[4].

To ensure absolute safety, every procedure detailed below is designed as a self-validating system —meaning the successful and safe completion of one step provides immediate, observable feedback that it is safe to proceed to the next.

Mechanistic Hazard Profile & Causality

Before selecting Personal Protective Equipment (PPE), we must understand why specific barriers are required based on the chemical's profile[2][3]:

  • Dermal Hazard (H315): Halogenated aromatics are notorious for degrading natural rubber (latex) and thin aliphatic polymers[2][3]. Standard 4-mil nitrile gloves offer only splash protection and will experience rapid breakthrough.

  • Respiratory Hazard (H335): The ether linkage increases the compound's vapor pressure compared to its phenol precursor[2][4]. Inhalation of halogenated vapors can cause severe mucous membrane irritation and central nervous system depression.

  • Ocular Hazard (H319): Corneal tissue is highly susceptible to lipophilic solvents. Vapors alone can cause conjunctivitis, while liquid splashes can cause irreversible damage[2][3].

Quantitative PPE Matrix

To mitigate these risks, PPE selection must be driven by quantitative degradation and breakthrough data. Below is the structured PPE matrix for handling halogenated aromatic ethers[3][4].

PPE CategoryRecommended Material / SpecificationThicknessEst. Breakthrough TimeDegradation RatingCausality / Rationale
Primary Gloves Viton® (Fluorocarbon elastomer)≥ 15 mil> 480 minutesExcellentFluorinated elastomers repel halogenated aromatics, preventing solvent permeation.
Secondary Gloves Heavy-Duty Nitrile (for splash only)≥ 8 mil< 15 minutesPoor to FairUsed over Viton for mechanical protection. Must be discarded immediately if splashed.
Eye Protection ANSI Z87.1 Chemical Splash GogglesN/AN/AExcellentSafety glasses lack orbital seals; goggles prevent vapor intrusion into the eyes.
Body Protection Flame-retardant lab coat (Nomex/Cotton)N/AN/AGoodMitigates the flammability risk inherent to ether moieties.
Respirator Half-mask with Organic Vapor (OV) cartridgesN/AN/AN/ARequired only if fume hood ventilation fails or during large spill cleanups.

Self-Validating Operational Protocol

Do not rely on assumptions. Use the following step-by-step methodology to handle 4-Fluoro-2-bromophenol methyl cyclopropyl ether.

Step 1: Environmental Validation (The Pre-Check)

  • Turn on the fume hood and check the magnehelic gauge or digital airflow monitor.

  • Self-Validation: Tape a small Kimwipe to the bottom of the sash. If the tissue is actively pulled inward, you have visually validated positive draft (>100 fpm)[4]. Do not open the chemical container until this is confirmed.

Step 2: PPE Integrity Verification

  • Don the Viton gloves.

  • Self-Validation: Roll the cuff of the glove tightly toward the fingers to trap air, creating a balloon. Submerge the inflated glove in a basin of water. If no bubbles appear, the glove is free of micro-punctures and safe for use. Don splash goggles and ensure a tight seal against the face[3].

Step 3: Closed-System Transfer

  • Clamp the reagent vial securely within the fume hood.

  • Purge a gas-tight glass syringe with inert gas (Nitrogen or Argon) three times.

  • Pierce the septum of the reagent vial. Pull a slight vacuum on the syringe and hold the plunger.

  • Self-Validation: If the plunger holds its position and does not slide back, your system is leak-tight.

  • Invert the vial, withdraw the required volume of the ether, and transfer it directly into your sealed reaction vessel.

Spill Response and Halogenated Waste Disposal Plan

Because this compound contains both fluorine and bromine, its disposal requires strict adherence to halogenated waste protocols to prevent the generation of highly toxic hydrogen fluoride (HF) and hydrogen bromide (HBr) gases during improper incineration[2].

Emergency Spill Protocol:

  • Evacuate & Isolate: Immediately lower the fume hood sash to maximize exhaust velocity. Alert nearby personnel.

  • Neutralize & Absorb: Do not use water. Cover the spill with an activated carbon spill-control pad or inert absorbent (e.g., vermiculite). Causality: Activated carbon rapidly adsorbs volatile organic ethers, suppressing vapor release[2][4].

  • Collect: Use non-sparking tools to sweep the saturated absorbent into a chemically resistant, sealable container.

Standard Disposal Plan:

  • Segregation: Dispose of all residual chemical, contaminated gloves, and reaction byproducts exclusively in a container labeled "Hazardous Waste: Halogenated Organics."

  • Incompatibility Check: Never mix this waste with strong oxidizing agents, alkali metals, or non-halogenated flammable solvents[2].

  • Final Destruction: Ensure your waste management provider routes this specific container to a high-temperature chemical incinerator equipped with an afterburner and an alkaline scrubber (to neutralize HF/HBr emissions)[2].

Operational Workflow Visualization

Below is the logical workflow for handling and emergency response, mapping the critical decision points.

G N1 Phase 1: Environmental Validation (Fume Hood >100 fpm) N2 Phase 2: PPE Donning (Viton Gloves, Splash Goggles) N1->N2 N3 Phase 3: Closed-System Transfer (Schlenk Line / Septum) N2->N3 N4 Containment Breach / Spill? N3->N4 N5 Standard Protocol: Halogenated Waste Disposal N4->N5 No N6 Emergency Protocol: Evacuate, Use Absorbent, Call EHS N4->N6 Yes

Self-validating operational workflow and emergency logic for handling halogenated aromatic ethers.

References

  • MSDS of 2-Bromo-4-fluorophenol Source: capotchem.cn URL:[Link]

  • Ethers - Handling and control of exposure Source: ed.ac.uk (University of Edinburgh) URL:[Link]

  • Personal Protective Equipment - OSHA Source: osha.gov (Occupational Safety and Health Administration) URL:[Link]

Sources

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